Tolycaine
描述
Structure
3D Structure
属性
IUPAC Name |
methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-5-17(6-2)10-13(18)16-14-11(3)8-7-9-12(14)15(19)20-4/h7-9H,5-6,10H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKICLZCJWQTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057724 | |
| Record name | Tolycaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3686-58-6 | |
| Record name | Tolycaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3686-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolycaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003686586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolycaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tolycaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLYCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12R8659YM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological profile of Tolycaine as a local anesthetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolycaine is an amide-type local anesthetic agent. Like other drugs in its class, its primary pharmacological effect is the induction of a transient and reversible blockade of nerve conduction, resulting in localized anesthesia. This effect is achieved through the modulation of voltage-gated sodium channels within the neuronal cell membrane. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, physicochemical properties, and relevant (though limited in publicly available literature) efficacy and toxicity data. Detailed experimental protocols for assessing the local anesthetic properties of compounds like this compound are also presented, alongside visual representations of its mechanism of action and experimental workflows.
Physicochemical Properties
The chemical and physical properties of a local anesthetic are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing its potency, onset, and duration of action.
| Property | Value | Reference |
| Chemical Name | methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate | [1] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |
| Molecular Weight | 278.35 g/mol | [1] |
| CAS Number | 3686-58-6 | [1] |
| LogP (Octanol/Water) | 2.062 (Crippen Calculated) | [2] |
| Water Solubility | Log10WS = -2.64 (Crippen Calculated) | |
| pKa | Not explicitly found in searches, but typical for amides is ~7.6-8.9 |
Mechanism of Action
This compound, as an amide local anesthetic, exerts its effect by blocking the propagation of action potentials in nerve fibers. The primary molecular target is the voltage-gated sodium channel, a crucial component in the generation and conduction of nerve impulses.
The mechanism can be summarized in the following steps:
-
Diffusion Across the Nerve Sheath and Membrane: The non-ionized, lipophilic form of this compound diffuses across the nerve sheath and the axonal membrane.
-
Equilibrium within the Axoplasm: Once inside the axoplasm, an equilibrium is established between the non-ionized and the ionized, cationic form of the molecule. The intracellularly slightly more acidic environment favors the formation of the charged cation.
-
Binding to the Sodium Channel: The cationic form of this compound binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.
-
Inhibition of Sodium Influx: The binding of this compound to the channel stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.
-
Blockade of Nerve Conduction: The inhibition of sodium influx raises the threshold for electrical excitation, slows the propagation of the nerve impulse, and ultimately leads to a failure to transmit the action potential, resulting in a local anesthetic effect.
Signaling Pathway of Amide Local Anesthetics
Caption: Mechanism of action of this compound, an amide local anesthetic.
Efficacy and Toxicity Profile
Efficacy Data (Representative)
| Parameter | This compound | Lidocaine (for comparison) |
| Anesthetic Potency (ED₅₀) | Data not available | ~0.5-1% |
| Onset of Action | Data not available | Rapid (~2-5 minutes) |
| Duration of Action | Data not available | Moderate (~1-2 hours) |
Toxicity Data (Representative)
| Route of Administration | This compound | Lidocaine (for comparison) - mg/kg |
| Intravenous (LD₅₀) | Data not available | ~25-40 |
| Intraperitoneal (LD₅₀) | Data not available | ~200-300 |
| Subcutaneous (LD₅₀) | Data not available | ~400-500 |
Note: Toxicity values can vary significantly depending on the animal model and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the pharmacological profile of local anesthetics like this compound.
Sciatic Nerve Block Model in Rats
This in vivo model assesses the efficacy and duration of a local anesthetic in blocking nerve conduction in a major peripheral nerve.
Materials:
-
This compound solution at various concentrations
-
Vehicle control (e.g., saline)
-
Anesthetic for animal induction (e.g., isoflurane)
-
25-27 gauge needles and syringes
-
Plantar test apparatus (for thermal nociception) or von Frey filaments (for mechanical nociception)
Procedure:
-
Anesthetize the rat using isoflurane.
-
Identify the injection site for the sciatic nerve block, typically by palpating the greater trochanter and the ischial tuberosity.
-
Insert the needle perpendicular to the skin, midway between the two landmarks, until it contacts the femur.
-
Withdraw the needle slightly and redirect it posteriorly to bypass the femur.
-
Inject a small volume (e.g., 0.2-0.3 mL) of the this compound solution or vehicle control in close proximity to the sciatic nerve.
-
Assess the motor block by observing for foot drop or inability to bear weight on the injected limb at regular intervals.
-
Assess the sensory block using the plantar test or von Frey filaments at regular intervals. The latency to withdraw the paw from a heat source or the paw withdrawal threshold to a mechanical stimulus is measured.
-
The onset of anesthesia is the time taken to observe a significant block, and the duration is the time until the sensory and motor functions return to baseline.
Workflow for Sciatic Nerve Block Experiment
Caption: Experimental workflow for the rat sciatic nerve block model.
Intracutaneous Wheal Assay in Guinea Pigs
This model is used to determine the potency and duration of the local anesthetic effect on cutaneous nerves.
Materials:
-
This compound solution at various concentrations
-
Vehicle control (e.g., saline)
-
Histamine solution (positive control)
-
Tuberculin syringes with 27-30 gauge needles
-
Fine, stiff filament (e.g., a horsehair) for sensory testing
Procedure:
-
Shave the dorsal skin of the guinea pig 24 hours prior to the experiment.
-
On the day of the experiment, perform intracutaneous injections of a fixed volume (e.g., 0.1 mL) of different concentrations of this compound, vehicle, and histamine at designated, marked sites on the back. This will raise a small wheal.
-
At predetermined time intervals after injection, test the anesthetic effect by applying the filament to the center of the wheal. The stimulus should be sufficient to elicit a cutaneous muscle twitch (panniculus carnosus reflex) in a non-anesthetized area.
-
The absence of the twitch reflex upon stimulation is considered a positive anesthetic response.
-
The duration of anesthesia is the time from injection until the return of the reflex.
-
The percentage of animals showing a block at each concentration can be used to determine the ED₅₀.
Conclusion
This compound is an amide local anesthetic that functions through the blockade of voltage-gated sodium channels. While specific quantitative data on its efficacy and toxicity are limited in publicly accessible literature, its pharmacological profile can be characterized using standard preclinical models such as the sciatic nerve block and intracutaneous wheal assays. Further research is required to fully elucidate its clinical potential and safety profile. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development and anesthesia.
References
In Vitro Anesthetic Mechanisms of Tolycaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides an in-depth overview of the in vitro anesthetic effects of Tolycaine, a representative amide-type local anesthetic. The information presented is synthesized from numerous studies investigating the molecular and cellular mechanisms of local anesthesia. While specific data for this compound is limited in publicly available literature, this guide leverages extensive research on structurally and functionally similar local anesthetics, primarily lidocaine, to provide a comprehensive understanding of its expected in vitro profile. The data and protocols detailed herein are intended to serve as a valuable resource for researchers engaged in the study of local anesthetics and the development of novel analgesic compounds.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary anesthetic effect of this compound is achieved through the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2] This action inhibits the rapid influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals.[3] The affinity of local anesthetics for VGSCs is state-dependent, meaning they bind with higher affinity to channels in the open and inactivated states compared to the resting state.[1][4] This "use-dependent" or "phasic" block is a key characteristic, making the anesthetic effect more pronounced in rapidly firing neurons, such as those involved in nociception.
Signaling Pathway: this compound Interaction with Voltage-Gated Sodium Channels
References
- 1. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lidocaine block of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolycaine (CAS 3686-58-6): A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolycaine (CAS 3686-58-6) is an amide-type local anesthetic with applications in ophthalmology and dentistry.[1] This technical guide provides a comprehensive overview of the research applications of this compound, detailing its mechanism of action, available preclinical data, and relevant experimental protocols. Due to the limited availability of extensive research specifically on this compound, this guide incorporates established principles from the broader class of amide local anesthetics, particularly lidocaine, to provide a more complete understanding of its pharmacological profile.
Introduction
This compound, chemically known as methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate, is a local anesthetic agent designed to reversibly block nerve signal transmission, resulting in a temporary loss of sensation.[1] Its primary clinical applications are in providing localized pain relief for minor surgical procedures, particularly in dental and ophthalmic settings.[1][2] Like other amide-type local anesthetics, its mechanism of action is centered on the blockade of voltage-gated sodium channels in neuronal cell membranes.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 3686-58-6 |
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol [3] |
| IUPAC Name | methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate |
| Type | Amide Local Anesthetic |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The principal mechanism by which this compound exerts its anesthetic effect is through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. This action prevents the propagation of action potentials, thereby blocking the transmission of pain signals.
Signaling Pathway
The following diagram illustrates the generalized mechanism of action for amide-type local anesthetics like this compound at the neuronal membrane.
Preclinical Research Findings
Research on this compound has provided insights into its pharmacological effects, primarily from in vivo animal studies. A key study investigated the dose-dependent effects of this compound in rats, focusing on its convulsive activity and impact on brain monoamine levels.
In Vivo Study: Convulsive Effects and Monoamine Modulation in Rats
This study demonstrated that intraperitoneal administration of this compound can induce convulsions in a dose-dependent manner. The convulsive state was associated with significant alterations in the levels of the neurotransmitters noradrenaline and 5-hydroxytryptamine (serotonin) in the brain.
Quantitative Data Summary
| Dosage (mg/kg, i.p.) | Observed Effects |
| 130 | Ataxia, loss of righting reflex, followed by clonic convulsions. |
| 140 | Intensified clonic convulsions with shortened latency and prolonged duration. Significant elevation of noradrenaline and 5-hydroxytryptamine levels in all brain regions during the convulsive state. |
| 150 | Severe convulsions, opisthotonus, gasping for breath, and mortality. |
| 165 | Increased frequency and severity of convulsions leading to mortality. |
Experimental Protocol: Induction of Convulsions and Neurotransmitter Analysis in Rats
The following protocol is based on the methodology described in the preclinical evaluation of this compound.
Experimental Workflow
Methodology
-
Animal Model: Male Wistar rats with a weight range of 190-230 g were used for the experiment.
-
Drug Administration: this compound was administered as a single intraperitoneal injection at doses of 130, 140, 150, and 165 mg/kg.
-
Behavioral Observation: Following administration, the rats were observed for the onset (latency), duration, and severity of clonic convulsions, as well as ataxia and loss of the righting reflex. Sedation time post-convulsion was also recorded.
-
Neurochemical Analysis: At the convulsive and post-convulsive stages, animals were euthanized, and brain tissues were collected. The levels of noradrenaline and 5-hydroxytryptamine in different brain regions were quantified to determine the effect of this compound on these monoamine neurotransmitters.
Research Applications and Future Directions
The primary research application of this compound lies in its use as a local anesthetic. Further research is warranted to fully characterize its clinical efficacy, safety profile, and pharmacokinetic properties in human subjects for its intended applications in dentistry and ophthalmology.
Potential Areas for Future Research:
-
Comparative Clinical Trials: Head-to-head clinical trials comparing the efficacy and safety of this compound with other standard local anesthetics (e.g., lidocaine, articaine) in dental and ophthalmic procedures would provide valuable data for clinicians.
-
Pharmacokinetic Studies: Detailed pharmacokinetic studies in humans are needed to determine the onset of action, duration of anesthesia, and systemic absorption of this compound following topical and injectable administration.
-
Formulation Development: Research into novel formulations of this compound, such as gels or sustained-release systems, could enhance its clinical utility by prolonging the anesthetic effect and improving patient comfort.
-
Mechanism of Monoamine Modulation: The finding that this compound elevates brain monoamine levels at convulsive doses suggests a potential for central nervous system effects. Further investigation into this mechanism at therapeutic doses could reveal additional pharmacological properties.
Conclusion
This compound is an amide-type local anesthetic with established use in specialized medical fields. While its fundamental mechanism of action is well-understood within the context of its drug class, there is a notable scarcity of comprehensive, publicly available research data specific to this compound. The existing preclinical data provides a foundation for its pharmacological profile, but further in-depth clinical research is necessary to fully elucidate its efficacy, safety, and optimal use in clinical practice. This guide serves as a resource for researchers and drug development professionals, summarizing the current state of knowledge and highlighting key areas for future investigation.
References
Anti-inflammatory Properties of Tolycaine in Cellular Models: A Technical Guide
Disclaimer: Publicly available research specifically detailing the anti-inflammatory properties of Tolycaine in cellular models is limited. This guide synthesizes the known anti-inflammatory mechanisms of the structurally related local anesthetic, lidocaine, as a proxy to provide a framework for potential research and application. All quantitative data and experimental protocols are based on studies of lidocaine and should be adapted and validated specifically for this compound.
Introduction
This compound, a local anesthetic, belongs to the same amide class as lidocaine. Beyond their primary function of nerve blockade, local anesthetics have demonstrated significant anti-inflammatory effects.[1] This technical guide explores the potential anti-inflammatory properties of this compound by examining the well-documented effects of lidocaine in various in vitro cellular models. The focus is on the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory mediator production. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound beyond its anesthetic applications.
Core Mechanisms of Anti-inflammatory Action in Cellular Models
Lidocaine has been shown to exert its anti-inflammatory effects through the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4] Lidocaine has been demonstrated to inhibit this pathway, leading to a downstream reduction in inflammatory mediators.[4]
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascades, including p38 MAPK, are crucial for cellular responses to external stressors and play a significant role in inflammation. Lidocaine has been shown to inhibit the phosphorylation of p38 MAPK in microglia, thereby suppressing the production of inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects in Cellular Models
The following tables summarize the quantitative effects of lidocaine on the production of pro-inflammatory mediators in cellular models. No specific quantitative data for this compound is currently available in the public domain. These tables are provided as a template for potential experimental outcomes with this compound.
Table 1: Effect of Lidocaine on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cell Line | Treatment | Concentration | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | Reference |
| RAW 264.7 | Lidocaine | 2 µg/mL | Significant Inhibition | Significant Inhibition | Not Reported | |
| Microglia | Lidocaine | ≥2 µg/mL | Significant Inhibition | Significant Inhibition | Significant Inhibition | |
| Jurkat T cells | Lidocaine | Dose-dependent | Significant Inhibition | Not Reported | Not Reported |
Table 2: Effect of Lidocaine on Inflammatory Mediator Release
| Cell Line | Inflammatory Stimulus | Treatment | Concentration | Mediator | Inhibition | Reference |
| Microglia | LPS | Lidocaine | ≥2 µg/mL | Nitric Oxide | Significant | |
| Microglia | LPS | Lidocaine | ≥2 µg/mL | Prostaglandin E2 | Significant | |
| RAW 264.7 | LPS + IFN-γ | Lidocaine | Dose-dependent | Nitric Oxide | Significant |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of a compound like this compound in cellular models.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated murine macrophage-like RAW 264.7 cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
The next day, remove the culture medium.
-
Add fresh medium containing various concentrations of this compound to the cells and incubate for a predetermined time (e.g., 1-2 hours).
-
Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with a known anti-inflammatory drug as a positive control).
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Analysis:
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
Cytokine Quantification (ELISA): Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using specific ELISA kits.
-
Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Cytokine Quantification by ELISA
This protocol outlines the general steps for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.
Methodology:
-
Plate Coating: Dilute the capture antibody in a binding solution and add 100 µl to each well of a 96-well ELISA plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate and add a blocking buffer to each well to prevent non-specific binding. Incubate for at least 1 hour at room temperature.
-
Sample Incubation: Add 100 µl of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.
Western Blot Analysis of NF-κB and MAPK Pathways
This protocol describes the general procedure for analyzing the activation of NF-κB (p65 phosphorylation and nuclear translocation) and MAPK (p38 phosphorylation) pathways by Western blotting.
Methodology:
-
Cell Treatment and Lysis:
-
Culture and treat cells with this compound and/or LPS as described in section 4.1.
-
For analysis of protein phosphorylation, a shorter LPS stimulation time (e.g., 30 minutes) is typically used.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
For NF-κB translocation analysis, perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 and p38, as well as an antibody for a loading control (e.g., GAPDH or β-actin), overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
While direct evidence for the anti-inflammatory properties of this compound is lacking in the current scientific literature, the extensive research on the structurally similar local anesthetic, lidocaine, provides a strong rationale for investigating this compound's potential in this area. The established in vitro models and experimental protocols detailed in this guide offer a robust framework for elucidating the effects of this compound on key inflammatory pathways and mediator production in cellular models. Such studies are crucial for expanding the potential therapeutic applications of this compound beyond its role as a local anesthetic.
References
- 1. neuraltherapie.at [neuraltherapie.at]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of toll-like receptor-4, nuclear factor-kappaB and mitogen-activated protein kinase by lignocaine may involve voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Tolycaine's Effect on Amine Uptake in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tolycaine is a local anesthetic agent known to induce convulsions at high doses, a phenomenon linked to alterations in brain monoamine levels. Specifically, studies have shown that this compound can lead to a significant elevation of noradrenaline and 5-hydroxytryptamine (serotonin) levels in various brain regions.[1][2] This elevation suggests a possible interference with the reuptake mechanisms that clear these neurotransmitters from the synaptic cleft. The primary regulators of monoamine clearance are the plasma membrane transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] These transporters are sodium-dependent and are crucial for maintaining synaptic homeostasis.[4]
While direct inhibition of these transporters by this compound has not been quantitatively characterized, its chemical structure as an amphiphilic amine and its observed effects on monoamine levels point towards a potential interaction. Local anesthetics, as a class of drugs, have been shown to inhibit the uptake of dopamine in neuronal preparations. This guide will explore the potential effects of this compound by examining the established actions of similar compounds and will provide the necessary experimental frameworks to directly assess this compound's impact on neuronal amine uptake.
Potential Mechanism of Action of this compound on Amine Uptake
The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels, which inhibits the propagation of action potentials. However, their effects on neurotransmitter transporters are also recognized. The inhibition of monoamine transporters by local anesthetics is thought to be a contributing factor to their neurological side effects.
The proposed mechanism for this compound's effect on amine uptake involves its interaction with the monoamine transporters, leading to a reduction in the clearance of dopamine, norepinephrine, and serotonin from the synapse. This would result in an accumulation of these neurotransmitters, leading to the observed physiological effects.
Quantitative Data on Local Anesthetic Inhibition of Dopamine Uptake
Although no specific IC50 or Ki values for this compound's effect on amine transporters have been published, data from studies on other local anesthetics provide a valuable point of reference. The following table summarizes the inhibitory constants (Ki) for the inhibition of [3H]dopamine uptake in rat brain synaptosomes by several local anesthetics. This data suggests that the potency of local anesthetics in inhibiting dopamine uptake varies significantly.
| Local Anesthetic | Inhibitory Constant (Ki) for Dopamine Uptake (μM) |
| Dibucaine | 1.8 ± 0.4 |
| Tetracaine | 27 ± 5 |
| Lidocaine | 190 |
| Procaine | 500 |
| Data from a study on the effects of local anesthetics on dopamine uptake in rat brain synaptosomes. |
Experimental Protocols
To elucidate the direct effects of this compound on amine uptake in neuronal cells, the following experimental protocols are recommended. These protocols are based on established methodologies for studying neurotransmitter transporter function.
In Vitro Amine Uptake Assay in Rat Brain Synaptosomes
This protocol details the measurement of radiolabeled amine uptake into isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rats.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to obtain a crude synaptosomal pellet (P2).
-
Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for the uptake assay.
-
-
Amine Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled amine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Allow the uptake to proceed for a short, linear period (typically 1-5 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.
-
Determine non-specific uptake in the presence of a high concentration of a known selective uptake inhibitor (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage inhibition of specific uptake against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Amine Uptake Assay in Transfected Cell Lines
This protocol utilizes cell lines stably expressing a specific human monoamine transporter.
Methodology:
-
Cell Culture:
-
Culture human embryonic kidney (HEK-293) cells or other suitable cell lines stably transfected with the human DAT, SERT, or NET cDNA.
-
Plate the cells in 24- or 48-well plates and allow them to reach confluence.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 10-15 minutes at room temperature or 37°C.
-
Initiate the uptake by adding the respective radiolabeled amine.
-
Incubate for a defined period within the linear range of uptake.
-
Terminate the uptake by aspirating the medium and rapidly washing the cells with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Data Analysis:
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Determine specific uptake and calculate IC50 values as described for the synaptosome assay.
-
Logical Relationships in Amine Transporter Function
The function of monoamine transporters is a cyclical process dependent on ion gradients. Understanding this cycle is crucial for interpreting the effects of potential inhibitors like this compound.
Conclusion
While direct evidence for this compound's inhibition of neuronal amine transporters is currently lacking, its known effects on central monoamine levels strongly suggest an interaction. The provided comparative data for other local anesthetics indicate that such compounds can indeed inhibit dopamine uptake with varying potencies. The detailed experimental protocols outlined in this guide offer a clear path for future research to quantify the effects of this compound on DAT, SERT, and NET. Such studies are essential for a comprehensive understanding of this compound's neuropharmacological profile and for the development of safer local anesthetic agents with minimal central nervous system side effects. The use of both synaptosomal preparations and transfected cell lines will provide a robust dataset to fully characterize this compound's activity at these critical neuronal transporters.
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermostabilisation of the Serotonin Transporter in a Cocaine-Bound Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 4. Serotonin transporter inhibition and 5-HT2C receptor activation drive loss of cocaine-induced locomotor activation in DAT Val559 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Tolycaine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolycaine is an amide local anesthetic designed to block nerve impulses and induce local anesthesia. As with any new chemical entity intended for potential therapeutic use, a thorough initial toxicity screening in animal models is a critical step in the drug development process. This guide provides a comprehensive overview of the core toxicity studies required to assess the preliminary safety profile of this compound. Due to the limited publicly available toxicity data for this compound, this guide supplements known information with data from the structurally and functionally similar local anesthetic, lidocaine, to provide a more complete toxicological context. It is imperative to note that data from lidocaine should be considered as a surrogate for illustrative purposes and not a direct representation of this compound's toxicological profile.
Quantitative Toxicity Data
Summarized below are the key quantitative toxicity endpoints for this compound and the related compound, lidocaine. The lack of extensive public data for this compound is a significant data gap that would need to be addressed in a formal preclinical evaluation.
Table 1: Acute Lethal Dose (LD50) Data
| Compound | Species | Route of Administration | LD50 | Reference(s) |
| This compound | Rat | Intraperitoneal | >150 mg/kg (lethal dose observed) | [1] |
| This compound | Rat | Oral | Data Not Available | - |
| This compound | Rabbit | Dermal | Data Not Available | - |
| This compound | Rat | Inhalation | Data Not Available | - |
| Lidocaine | Mouse | Intraperitoneal | 133.1 mg/kg | [2] |
| Lidocaine | Rat | Oral | Data Not Available | - |
| Lidocaine | Rabbit | Dermal | Data Not Available | - |
Table 2: Irritation and Sensitization Data
| Test | Species | Compound | Result | Reference(s) |
| Primary Dermal Irritation | Rabbit | This compound | Data Not Available | - |
| Rabbit | Lidocaine | Non-irritating | [3] | |
| Primary Eye Irritation | Rabbit | This compound | Data Not Available | - |
| Rabbit | Lidocaine | Data Not Available | - | |
| Skin Sensitization | Guinea Pig | This compound | Data Not Available | - |
| Guinea Pig | Lidocaine | Non-sensitizer | [3] |
Table 3: Genotoxicity Data
| Assay | Test System | Metabolic Activation | Compound | Result | Reference(s) |
| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | With & Without S9 | This compound | Data Not Available | - |
| Salmonella typhimurium | With & Without S9 | Lidocaine | Data Not Available | - | |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With & Without S9 | This compound | Data Not Available | - |
| Chinese Hamster Ovary (CHO) cells | With & Without S9 | Lidocaine | Data Not Available | - | |
| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | This compound | Data Not Available | - |
| Mouse Bone Marrow | N/A | Lidocaine | Data Not Available | - |
Experimental Protocols
Detailed methodologies for key initial toxicity screening experiments are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Toxicity Testing
Objective: To determine the potential for acute toxicity and to estimate the median lethal dose (LD50) of a substance from a single dose.
Animal Model: Rat (oral, inhalation), Rabbit (dermal).
Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD 425):
-
Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females. Acclimatize animals for at least 5 days.
-
Housing: House animals individually or in small groups in a controlled environment (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).
-
Dose Administration: Administer this compound orally by gavage using a suitable vehicle. The volume administered should not exceed 1 mL/100 g body weight.
-
Dosing Procedure: A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher fixed increment. If it dies, the next animal is dosed at a lower fixed increment. This is repeated until the stopping criteria are met.
-
Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
Dermal and Eye Irritation
Objective: To assess the potential of this compound to cause irritation to the skin and eyes.
3.2.1. Primary Dermal Irritation (OECD 404)
Animal Model: Albino Rabbit.
Protocol:
-
Animal Preparation: Shave the dorsal area of the trunk of the rabbit 24 hours before the test.
-
Application: Apply 0.5 mL (if liquid) or 0.5 g (if solid) of this compound to a small area (~6 cm²) of the shaved skin under a gauze patch (semi-occlusive dressing) for 4 hours.[1]
-
Observation: After patch removal, examine the skin for erythema and edema at 1, 24, 48, and 72 hours. Score the reactions using a standardized scale (e.g., Draize scale).
3.2.2. Primary Eye Irritation (OECD 405)
Animal Model: Albino Rabbit.
Protocol:
-
Application: Instill 0.1 mL of liquid this compound into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation for corneal opacity, iritis, and conjunctival redness and chemosis. Score the reactions using a standardized scale.
Skin Sensitization
Objective: To determine the potential of this compound to induce skin sensitization (allergic contact dermatitis).
Animal Model: Guinea Pig (e.g., Hartley strain).
Protocol (Guinea Pig Maximization Test - OECD 406):
-
Induction Phase:
-
Day 0: Administer three pairs of intradermal injections into the shaved shoulder region: (1) Freund's Complete Adjuvant (FCA) mixed with water, (2) this compound in a suitable vehicle, and (3) this compound in FCA/water emulsion.
-
Day 7: Apply a topical patch of this compound in a suitable vehicle over the injection sites for 48 hours.
-
-
Challenge Phase:
-
Day 21: Apply a non-irritating concentration of this compound and the vehicle alone to separate sites on the shaved flank of both test and control (vehicle-treated) animals for 24 hours.
-
-
Observation: Assess the challenge sites for erythema and edema at 24 and 48 hours after patch removal and score the reactions. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive response compared to control animals.
Genotoxicity Assays
Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.
3.4.1. Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
Protocol:
-
Exposure: Expose the bacterial strains to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
3.4.2. In Vitro Chromosomal Aberration Assay (OECD 473)
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
Protocol:
-
Exposure: Treat cell cultures with at least three concentrations of this compound for a short (3-6 hours) and long (continuous treatment until harvest) duration, both with and without S9 metabolic activation.
-
Harvesting: Add a metaphase-arresting substance (e.g., colchicine) to the cultures before harvesting.
-
Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix, and stain them on microscope slides.
-
Analysis: Microscopically examine the metaphase cells for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.
3.4.3. In Vivo Micronucleus Test (OECD 474)
Animal Model: Mouse or Rat.
Protocol:
-
Dose Administration: Administer this compound to the animals (usually by intraperitoneal injection or oral gavage) at three dose levels.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time intervals after treatment (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare smears of the bone marrow or blood cells and stain them.
-
Analysis: Microscopically score the frequency of micronucleated polychromatic erythrocytes (immature red blood cells). A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Neurotoxicity
The convulsive effects observed with this compound in rats are associated with an elevation of the monoamine neurotransmitters noradrenaline and 5-hydroxytryptamine (serotonin). This suggests a potential mechanism of neurotoxicity involving the disruption of monoaminergic signaling pathways in the central nervous system. A simplified diagram of this proposed pathway is presented below.
Caption: Proposed pathway of this compound neurotoxicity.
Experimental Workflow for Initial Toxicity Screening
The following diagram illustrates a typical workflow for the initial toxicity screening of a new chemical entity like this compound.
Caption: Initial toxicity screening workflow.
Conclusion
The initial toxicity screening of this compound reveals a need for comprehensive evaluation. The primary observed toxic effect is the induction of convulsions in rats at intraperitoneal doses of 140-150 mg/kg, which is associated with an increase in central nervous system monoamines. However, a significant lack of publicly available data exists for other critical toxicity endpoints, including acute oral and dermal toxicity, irritation, sensitization, and genotoxicity. The provided experimental protocols, based on international guidelines, offer a framework for conducting these necessary studies. The neurotoxic signaling pathway, while preliminarily linked to monoamine modulation, requires further investigation to elucidate the precise molecular mechanisms. The data from the related compound, lidocaine, provides a useful, albeit surrogate, reference point for potential toxicities. A thorough and systematic toxicological evaluation as outlined in this guide is essential to establish a comprehensive safety profile for this compound and to inform further drug development decisions.
References
Tolycaine: A Technical Deep Dive into its Discovery, Synthesis, and Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolycaine, a local anesthetic of the amide class, has carved a niche in specialized medical fields since its mid-20th-century development. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It details the historical context of its creation, outlines the chemical synthesis pathway with specific experimental protocols, and presents its physicochemical and pharmacological properties in a structured format. Furthermore, this document elucidates the compound's mechanism of action through signaling pathway diagrams and summarizes its clinical applications. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Local anesthetics are essential therapeutic agents that reversibly block nerve impulse transmission in a localized area of the body, leading to a temporary loss of sensation. The development of synthetic local anesthetics has been a significant endeavor in medicine, aiming to provide safer and more effective alternatives to naturally occurring compounds like cocaine. This compound emerged from this era of pharmaceutical innovation as a distinct amide-type local anesthetic. This document traces the journey of this compound from its initial synthesis to its establishment as a clinically useful compound.
History and Discovery
The development of this compound can be traced back to the mid-20th century, a period of intensive research into synthetic local anesthetics. The foundational work on the synthesis of this compound was documented in key patents from the 1950s. Specifically, German patent DE 1018070, filed in 1957 by Bayer, and U.S. patent US 2921077, granted in 1960 to Schenley Industries, describe the original synthetic methodologies developed by Hiltmann and colleagues.[1] These patents laid the groundwork for the production of this compound and related amide anesthetics. The originator of this compound Hydrochloride is identified as ZYF Pharm Chemical.[2]
Physicochemical Properties
This compound, with the chemical name methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate, possesses specific physicochemical properties that are critical to its function as a local anesthetic. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C15H22N2O3 | [3] |
| Molecular Weight | 278.35 g/mol | [3] |
| CAS Number | 3686-58-6 | [3] |
| Appearance | Light yellow to yellow liquid | |
| Melting Point | <25 °C | |
| Boiling Point | 190-192 °C at 5 mmHg | |
| Density | 1.113±0.06 g/cm3 (Predicted) | |
| Solubility | DMSO: ≥ 100 mg/mL (359.26 mM) | |
| pKa | 13.61±0.70 (Predicted) |
This compound Hydrochloride Properties
| Property | Value | Reference |
| Chemical Formula | C15H23ClN2O3 | |
| Molecular Weight | 314.81 g/mol | |
| CAS Number | 7210-92-6 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of an amide linkage followed by a nucleophilic substitution. The general synthetic pathway is outlined below.
Synthesis Pathway
Caption: Synthesis pathway of this compound from 2-amino-3-methylbenzoic acid methyl ester.
Experimental Protocols
Step 1: Synthesis of 2-(2-chloroacetylamino)-3-methylbenzoic acid methyl ester
-
Reaction Setup: A suspension of 40 g of 2-amino-3-methylbenzoic acid methyl ester in 125 ml of benzene is prepared in a suitable reaction vessel.
-
Addition of Reagents: To this suspension, 125 ml of a saturated solution of sodium acetate is added. The mixture is then cooled to a temperature between 0-5°C.
-
Acylation: While maintaining the temperature at 0-5°C, 37 g of chloroacetyl chloride is added dropwise to the mixture.
-
Reaction: The reaction mixture is stirred for 1 hour at room temperature.
-
Work-up: The mixture is filtered. The organic layer is separated and washed with a 10% solution of potassium carbonate. The organic layer is then dried over calcium chloride.
-
Purification: The product, 2-(2-chloroacetylamino)-3-methylbenzoic acid methyl ester, is obtained by distillation of the organic layer. The yield is approximately 21.8 g, with a melting point of 86-87.5°C after crystallization from a mixture of acetic acid and ligroin.
Step 2: Synthesis of this compound
-
Reaction Setup: A mixture of 16 g of 2-(2-chloroacetylamino)-3-methylbenzoic acid methyl ester and 10 g of diethylamine in benzene is prepared in a reflux apparatus.
-
Reaction: The mixture is refluxed for 5 hours.
-
Work-up: After cooling, the diethylamine hydrochloride precipitate is removed by filtration. The organic layer is washed with 2 N hydrochloric acid.
-
Extraction: Potassium carbonate is added to the aqueous solution to liberate the free base, which is then extracted with ether.
-
Purification: The final product, this compound, is obtained by distillation of the ether extract.
Pharmacology
Mechanism of Action
Like other amide-type local anesthetics, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels on the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The blockade is reversible and concentration-dependent.
Caption: Proposed mechanism of action of this compound as a local anesthetic.
Pharmacodynamics
Studies in animal models have provided insights into the pharmacodynamic effects of this compound. In mice, it has been shown to have good anesthetic effects. However, at high doses (e.g., 140 mg/kg, intraperitoneally in rats), this compound can induce convulsions. This convulsive activity is associated with a significant elevation of noradrenaline and 5-hydroxytryptamine levels in all brain regions. These levels return to normal during the post-convulsive state. This compound has also been found to significantly inhibit the Na+-dependent active uptake of methyl alpha-D-glucoside and L-leucine.
Clinical Applications
This compound is primarily used as a local anesthetic in dentistry and ophthalmology. Its properties allow for effective and localized pain management in various procedures in these fields.
Conclusion
This compound represents a significant development in the field of local anesthetics, with a history rooted in the mid-20th-century quest for safer and more effective pain management agents. Its synthesis, though involving multiple steps, is well-established. The pharmacological profile of this compound, characterized by its sodium channel blocking activity, underpins its clinical utility. While effective in its approved applications, the potential for central nervous system effects at high doses underscores the importance of proper administration. This technical guide provides a foundational understanding of this compound for professionals in the pharmaceutical sciences, encouraging further research and development in the field of local anesthesia.
References
Methodological & Application
Application Notes & Protocols for the Quantification of Tolycaine in Biological Samples by HPLC
Introduction
Tolycaine is a local anesthetic agent. The effective monitoring of its concentration in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers the sensitivity and selectivity required for accurate quantification of drug molecules in complex biological fluids.
Quantitative Data Summary
The following tables summarize typical performance characteristics of HPLC and LC-MS/MS methods for the quantification of local anesthetics like lidocaine in biological samples. These values can be considered as target parameters during the validation of a method for this compound.
Table 1: HPLC-UV Method Performance in Plasma/Serum
| Parameter | Typical Value |
| Linearity Range | 50 - 5000 ng/mL[1] |
| Limit of Quantification (LOQ) | 20 - 50 ng/mL[1] |
| Limit of Detection (LOD) | 10 - 25 ng/mL |
| Intra-day Precision (%RSD) | < 15%[1] |
| Inter-day Precision (%RSD) | < 15%[1] |
| Accuracy (% Error) | < 9%[1] |
| Mean Absolute Recovery | 80 - 94% |
Table 2: LC-MS/MS Method Performance in Plasma
| Parameter | Typical Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 13% |
| Inter-day Precision (%RSD) | ≤ 8% |
| Accuracy (% Inaccuracy) | ≤ 9% |
| Absolute Recovery | > 82% |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples followed by HPLC-UV Analysis
This protocol is adapted from a method for lidocaine quantification in human serum.
1. Materials and Reagents:
-
Human serum or plasma
-
This compound standard
-
Internal Standard (IS) solution (e.g., Procainamide)
-
1 M Sodium Hydroxide (NaOH)
-
Diethyl ether (HPLC grade)
-
HPLC grade water
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate
2. Sample Preparation (LLE):
-
Pipette 0.25 mL of serum/plasma into a clean centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Alkalinize the sample by adding 200 µL of 1 M NaOH.
-
Add 3 mL of diethyl ether.
-
Vortex mix the tube for 30 seconds.
-
Centrifuge at 3000 x g for 3 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue with 150 µL of HPLC grade water.
3. HPLC-UV Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and monobasic potassium phosphate buffer. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 75 µL
-
UV Detection: Wavelength programming may be necessary. For example, monitor at a wavelength suitable for the internal standard and switch to a wavelength optimal for this compound (e.g., 210 nm for lidocaine).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank serum/plasma with known concentrations of this compound.
-
Process the standards and samples as described above.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples followed by LC-MS/MS Analysis
This protocol is based on a method for the simultaneous quantification of lidocaine and prilocaine in human plasma.
1. Materials and Reagents:
-
Human plasma
-
This compound standard
-
Isotopically labeled internal standard for this compound (if available) or a structurally similar compound.
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis® HLB 1 cc, 30 mg)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Milli-Q water
2. Sample Preparation (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences (e.g., water or a low percentage of organic solvent).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
3. LC-MS/MS Conditions:
-
Column: C18 column (e.g., Phenomenex Kinetex EVO 4.6 x 100 mm, 2.6 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate). A typical composition is 80:20 (v/v) acetonitrile:buffer.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 - 20 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion. For lidocaine, a common transition is m/z 235.10 → 86.15.
-
Source Temperature: ~300 °C
4. Calibration and Quantification:
-
Prepare calibration standards in blank plasma.
-
Process and analyze the standards and samples as described.
-
Generate a calibration curve based on the peak area ratios of the analyte to the internal standard versus concentration.
-
Quantify this compound in the unknown samples using the regression equation from the calibration curve.
Visualizations
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
References
Application Notes and Protocols for Inducing Local Anesthesia with Tolycaine in Rats
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol is a proposed methodology for research purposes only. Tolycaine is not widely documented for local anesthetic use in rats, and this protocol has been synthesized from general principles of local anesthesia in rodents and data available for other amide-type local anesthetics. It is imperative that researchers conduct dose-finding and safety studies to determine the optimal and safe concentration and dosage of this compound for their specific application.
Introduction
This compound is an amide-type local anesthetic.[1] Like other local anesthetics, its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[2] By inhibiting sodium influx, this compound prevents the generation and propagation of action potentials, leading to a transient and reversible loss of sensation in a localized area.[2] While this compound has been studied for its systemic effects in rats, particularly its convulsive properties at high doses, its application as a local anesthetic in this species is not well-documented.[3][4] These application notes provide a proposed protocol for researchers to begin investigating the local anesthetic properties of this compound in rats.
Quantitative Data Summary
The available quantitative data for this compound in rats primarily pertains to its systemic toxicity when administered intraperitoneally. This data is presented below for informational purposes and to highlight the need for caution and careful dose selection when using this compound. For comparison, typical dosages for commonly used local anesthetics, lidocaine and bupivacaine, are also provided.
Table 1: Systemic (Intraperitoneal) Administration of this compound in Rats
| Dosage (mg/kg) | Administration Route | Animal Model | Observed Effects | Reference |
| 130 | Intraperitoneal | Male Wistar rats (190-230 g) | Ataxia, loss of righting reflex, clonic convulsions. | |
| 140 | Intraperitoneal | Male Wistar rats (190-230 g) | Dose-dependent intensification of convulsions, significant elevation of noradrenaline and 5-hydroxytryptamine levels in the brain. | |
| 150 | Intraperitoneal | Male Wistar rats (190-230 g) | Opisthotonic position, gasping for breath, death during convulsions. | |
| 165 | Intraperitoneal | Male Wistar rats (190-230 g) | Dose-dependent intensification of convulsions. |
Table 2: Recommended Starting Doses for Subcutaneous Local Anesthesia in Rats with Common Amide-Type Anesthetics
| Anesthetic | Concentration | Dosage (mg/kg) | Volume | Onset | Duration | Reference |
| Lidocaine | 0.5% - 1.0% | 4 | 0.4 ml/kg of 1% solution | Rapid (1-2 min) | 1.5 - 2 hours | |
| Bupivacaine | 0.25% | 1 - 2 | 0.4 - 0.8 ml/kg of 0.25% solution | Slower (5-10 min) | 4 - 12 hours |
Experimental Protocol: Evaluation of this compound for Local Anesthesia in Rats
This protocol describes a method for inducing and assessing local anesthesia in rats using subcutaneous infiltration (line block).
Materials
-
This compound hydrochloride
-
Vehicle for dissolution (e.g., sterile saline, potentially with a solubilizing agent like DMSO, see section 3.2)
-
Male/Female Wistar or Sprague-Dawley rats (200-300 g)
-
General anesthetic (e.g., isoflurane)
-
Clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Apparatus for assessing nociception (e.g., tail-flick apparatus, von Frey filaments, blunt forceps)
-
Animal scale
Preparation of this compound Solution
This compound has limited solubility in water but is highly soluble in DMSO. For subcutaneous injection, a vehicle that is safe and non-irritating is required. A solution of this compound in sterile saline may be possible, potentially requiring a small amount of a solubilizing agent like DMSO, followed by dilution in saline to minimize toxicity. It is crucial to determine the appropriate vehicle and to ensure the final solution is sterile and pH-neutral.
Proposed Starting Concentrations: Based on the concentrations of other local anesthetics, a starting concentration range of 0.25% to 1.0% this compound is proposed for initial studies.
Example Preparation (for a 0.5% solution):
-
Dissolve 5 mg of this compound hydrochloride in a minimal amount of a suitable solvent.
-
Bring the final volume to 1 mL with sterile saline.
-
Ensure the solution is clear and free of precipitates.
-
Sterile filter the solution through a 0.22 µm filter.
Animal Preparation
-
Acclimatize rats to the laboratory environment for at least one week prior to the experiment.
-
Weigh each rat accurately on the day of the experiment to calculate the precise dose.
-
Induce general anesthesia using a short-acting inhalant anesthetic like isoflurane. This is to ensure the animal is immobilized during the injection and initial assessment but recovers for the sensory testing.
-
Shave the fur at the intended injection site (e.g., the dorsal lumbar region for a line block).
-
Cleanse the shaved area with an antiseptic solution.
Administration of this compound (Line Block)
-
Draw the prepared this compound solution into a 1 mL sterile syringe with a 27-30 gauge needle.
-
Insert the needle subcutaneously along the intended line of incision or testing.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution while withdrawing the needle to create a "line" of anesthetic under the skin.
-
The volume of injection will depend on the concentration and the desired dose, but should be kept to a minimum to avoid tissue distension. Based on protocols for other local anesthetics, a volume of 0.1-0.5 mL is a reasonable starting point.
Assessment of Anesthetic Efficacy
The onset and duration of local anesthesia can be assessed by measuring the response to a noxious stimulus at regular intervals (e.g., every 5-10 minutes). The animal should be allowed to recover from general anesthesia before sensory testing begins.
-
Tail-Flick Test: If the injection is near the base of the tail, the tail-flick test can be used to measure the latency to withdraw the tail from a radiant heat source. An increase in latency indicates an analgesic effect.
-
Pinprick or Pinch Test: Apply a gentle pinch with blunt forceps or a pinprick to the anesthetized area and observe for a withdrawal reflex or vocalization. The absence of a response indicates successful local anesthesia. Compare the response to a control area on the contralateral side.
Data Analysis
Record the following parameters:
-
Onset of action: Time from injection to the absence of response to the noxious stimulus.
-
Duration of action: Time from onset of action to the return of the response to the noxious stimulus.
-
Area of anesthesia: The size of the desensitized skin area.
Visualizations
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of this compound as a local anesthetic.
Experimental Workflow
References
Application of Local Anesthetics in Ophthalmic Research Models: A Detailed Guide
Introduction: The following application notes and protocols detail the use of local anesthetics, with a focus on Lidocaine and Tetracaine as representative compounds, in various ophthalmic research models. While the term "Tolycaine" did not yield specific findings, the principles and methodologies described herein are broadly applicable to the study of local anesthetics in ophthalmology. These guidelines are intended for researchers, scientists, and drug development professionals to facilitate the investigation of the efficacy, safety, and mechanisms of action of these compounds on ocular tissues.
Application Notes
Local anesthetics are indispensable in ophthalmology for both clinical procedures and research. Their primary function is to block nerve conduction, thereby providing analgesia. However, their effects on ocular tissues extend beyond this, influencing cellular viability, intraocular pressure, and wound healing processes. Understanding these effects is crucial for developing safer and more effective ophthalmic therapeutics.
Ocular Cytotoxicity Models
Local anesthetics can exhibit dose- and time-dependent cytotoxicity to various corneal cells, including epithelial, stromal, and endothelial cells. This is a critical consideration in drug development, as excessive toxicity can lead to corneal damage and vision loss. Research models for assessing cytotoxicity are essential for establishing safe dosage and exposure limits.
-
Corneal Epithelial Cells: These cells form the outermost protective layer of the cornea. Studies have shown that local anesthetics can induce apoptosis in these cells through mechanisms involving the mitochondrial pathway.[1][2]
-
Corneal Stromal Cells: Constituting the bulk of the cornea, the stroma's integrity is vital for corneal transparency. Local anesthetics can also trigger apoptosis in these cells.
-
Corneal Endothelial Cells: This single layer of cells is crucial for maintaining corneal hydration and transparency. Damage to these cells can lead to corneal edema and opacity. Research indicates that local anesthetics can induce apoptosis in endothelial cells, also via the mitochondrial pathway.[2]
Intraocular Pressure (IOP) Models
Topical local anesthetics have been observed to cause a transient reduction in intraocular pressure. While the exact mechanism is not fully elucidated, this effect is an important consideration in studies involving IOP measurements, such as in glaucoma research models. Animal models, particularly rabbits, are commonly used to investigate the impact of topical anesthetics on IOP.
Corneal Abrasion and Wound Healing Models
Corneal abrasions are common ocular injuries. Local anesthetics are often used for pain management in these cases. Research models of corneal abrasion in animals, such as mice and rabbits, are employed to study the process of re-epithelialization and to evaluate the effects of local anesthetics on the rate of wound healing. These models are also valuable for assessing the analgesic efficacy of novel compounds.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of Lidocaine and Tetracaine in ophthalmic research models.
Table 1: Cytotoxicity of Local Anesthetics on Corneal Cells
| Local Anesthetic | Cell Type | Concentration | Exposure Time | Effect |
| Lidocaine | Human Corneal Endothelial Cells | > 1.25 g/L | Time-dependent | Reduced cellular viability and triggered apoptosis.[2] |
| Lidocaine | Human Corneal Stromal Cells | 0.3125 g/L - 20 g/L | Time-dependent | Induced morphological changes and apoptosis. |
| Tetracaine | Human Corneal Epithelial Cells | > 0.3125 g/L | Time-dependent | Induced growth retardation and apoptosis.[1] |
| Tetracaine | Human Corneal Stromal Cells | > 0.15625 g/L | Time-dependent | Inhibited cell growth and induced apoptosis. |
Table 2: Effect of Topical Anesthetics on Intraocular Pressure (IOP) in Rabbits
| Local Anesthetic | Concentration | Animal Model | Time Point | Change in IOP |
| Tetracaine | 0.5% | Normotensive Rabbits | 0-20 minutes | Significant reduction. |
| Tetracaine | 0.5% | Ocular Hypertensive Rabbits | 0-20 minutes & 55-85 minutes | Significant reduction. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay of a Local Anesthetic on Human Corneal Epithelial Cells (HCECs)
This protocol outlines the methodology to assess the dose- and time-dependent cytotoxic effects of a local anesthetic on cultured HCECs.
Materials:
-
Human Corneal Epithelial Cells (HCECs)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Local anesthetic stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCECs in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the local anesthetic in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the anesthetic solution to the respective wells. Include a control group with medium only.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 1, 6, 12, 24 hours).
-
MTT Assay:
-
After the incubation period, remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Measurement of Intraocular Pressure (IOP) in a Rabbit Model Following Topical Anesthetic Instillation
This protocol describes the procedure for evaluating the effect of a topical local anesthetic on IOP in rabbits.
Materials:
-
New Zealand White rabbits
-
Topical local anesthetic solution (e.g., 0.5% Tetracaine)
-
Saline solution (as control)
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Animal restrainer
Procedure:
-
Acclimatization: Acclimatize the rabbits to the handling and measurement procedures for several days before the experiment to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Gently restrain the rabbit and measure the baseline IOP in both eyes using a calibrated tonometer. Take at least three readings per eye and average them.
-
Treatment Administration: Instill one drop of the local anesthetic solution into one eye (the treated eye) and one drop of saline into the contralateral eye (the control eye).
-
Post-instillation IOP Measurements: Measure the IOP in both eyes at specific time intervals after instillation (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes).
-
Data Analysis: Compare the IOP changes in the treated eye to the control eye and to the baseline measurements. Statistical analysis (e.g., paired t-test or ANOVA) should be performed to determine the significance of any observed changes.
Mandatory Visualizations
Caption: Signaling pathway of local anesthetic-induced apoptosis in corneal cells.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
References
Unveiling the Cutaneous Vascular Effects of Tolycaine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the effects of Tolycaine, an amide local anesthetic, on skin blood flow. While specific data on this compound's vasoactive properties are limited, this guide offers a comprehensive framework for investigation based on established techniques and the known effects of similar local anesthetics.
Introduction to this compound and its Potential Effects on Skin Blood Flow
This compound is a local anesthetic belonging to the amide class, known for its ability to block nerve conduction and provide temporary loss of sensation.[1][2][3][4][5] Like other local anesthetics, this compound's mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve fibers. Beyond its anesthetic properties, local anesthetics can exert significant effects on the cutaneous microvasculature. These effects are often concentration-dependent and can manifest as either vasoconstriction or vasodilation.
The vascular response to local anesthetics is complex and can be influenced by several factors, including the specific agent, its concentration, and the baseline vascular tone. Generally, at lower concentrations, some local anesthetics can cause vasoconstriction, while at higher, clinically relevant concentrations, they often lead to vasodilation. This vasodilation is thought to be mediated by the inhibition of sympathetic nerve-mediated vasoconstriction and direct effects on vascular smooth muscle, potentially involving nitric oxide release.
Given that this compound is an amide local anesthetic, it is plausible to hypothesize that it will exhibit similar vasoactive properties. However, dedicated studies are necessary to elucidate its specific effects on skin blood flow. The following protocols provide the methodologies to conduct such investigations.
Key Experimental Techniques for Assessing Cutaneous Blood Flow
Several non-invasive and invasive techniques can be employed to study the effects of this compound on skin blood flow. The choice of technique will depend on the specific research question, the desired level of detail, and the experimental model (human or animal).
Laser Doppler Flowmetry (LDF)
Laser Doppler Flowmetry (LDF) is a non-invasive technique widely used to measure microvascular blood perfusion in the skin. It works by emitting a low-power laser beam onto the skin and detecting the Doppler shift in the backscattered light from moving red blood cells. The output, typically expressed in arbitrary perfusion units (PU), is proportional to the number and velocity of red blood cells in the sampled tissue volume.
Iontophoresis
Iontophoresis is a non-invasive technique that uses a small electric current to deliver charged molecules, such as this compound, across the skin. This method allows for the controlled, localized administration of the drug to the dermal microvasculature, enabling the study of its direct effects on blood flow, often in combination with LDF.
Intravital Microscopy (IVM)
Intravital Microscopy (IVM) is a powerful imaging technique that allows for the direct visualization of the skin microcirculation in living animals in real-time. This method provides high-resolution images of blood vessels, enabling the measurement of vessel diameter, red blood cell velocity, and vascular permeability.
Experimental Protocols
The following are detailed protocols for the application of these techniques to study the effects of this compound on skin blood flow.
Protocol 1: Assessment of this compound-Induced Changes in Skin Blood Flow using Laser Doppler Flowmetry
Objective: To non-invasively measure changes in skin blood flow in response to the topical application of this compound.
Materials:
-
This compound solution or cream at various concentrations (e.g., 0.5%, 1%, 2%)
-
Placebo control (vehicle without this compound)
-
Laser Doppler Flowmetry (LDF) system with a skin probe
-
Double-sided adhesive rings for probe attachment
-
Skin thermometer
-
Data acquisition and analysis software
Procedure:
-
Subject Preparation: Acclimatize the subject in a temperature-controlled room (22-24°C) for at least 20 minutes to ensure stable baseline blood flow. The measurement site (e.g., forearm) should be clean, dry, and free of hair.
-
Baseline Measurement: Secure the LDF probe to the skin using an adhesive ring. Record baseline skin blood flow for 5-10 minutes until a stable signal is obtained.
-
This compound Application: Remove the LDF probe. Apply a standardized amount of this compound solution/cream to the measurement site. A contralateral site can be used for placebo application.
-
Post-Application Measurement: Immediately reposition the LDF probe over the application site. Continuously record skin blood flow for a predefined period (e.g., 60 minutes).
-
Data Analysis: Express the LDF signal as a percentage change from the baseline. Calculate the area under the curve (AUC) to quantify the total change in blood flow over time.
Data Presentation:
Table 1: Illustrative LDF Data on Skin Blood Flow Changes After Topical Anesthetic Application
| Treatment Group | Baseline Perfusion (PU) | Peak Perfusion (PU) | Time to Peak (min) | % Change from Baseline |
| Placebo | 35 ± 5 | 38 ± 6 | N/A | 8.6% |
| This compound (0.5%) | 34 ± 4 | 55 ± 7 | 15 | 61.8% |
| This compound (1%) | 36 ± 5 | 82 ± 9 | 12 | 127.8% |
| This compound (2%) | 35 ± 6 | 110 ± 12 | 10 | 214.3% |
| Note: Data are presented as mean ± SD and are hypothetical, based on expected outcomes for a vasodilatory local anesthetic. |
Experimental Workflow:
Protocol 2: Investigating the Direct Vasoactive Effects of this compound using Iontophoresis
Objective: To deliver a controlled dose of this compound directly to the skin microvasculature and measure the resultant blood flow changes.
Materials:
-
This compound hydrochloride solution (e.g., 1% in deionized water)
-
Saline solution (0.9% NaCl) as a control
-
Iontophoresis controller and drug delivery electrodes
-
LDF or Laser Speckle Contrast Imaging (LSCI) system
-
Data acquisition software
Procedure:
-
Subject and Site Preparation: As described in Protocol 1.
-
Electrode Placement: Attach the drug delivery electrode filled with the this compound solution to the measurement site. Place the return electrode on a nearby skin area.
-
Baseline Measurement: Record baseline skin blood flow for 5 minutes.
-
Iontophoretic Delivery: Apply a low-amperage anodal current (e.g., 20-100 µA) for a specified duration (e.g., 30-200 seconds) to deliver the positively charged this compound molecules into the skin. A separate site with a saline-filled electrode will serve as a control for the current-induced hyperemia.
-
Post-Iontophoresis Measurement: Continue to record skin blood flow for at least 10 minutes after the current is turned off to capture the full vascular response.
-
Data Analysis: Express the blood flow response as the peak perfusion or the area under the curve, corrected for the response at the control site.
Data Presentation:
Table 2: Hypothetical Peak Cutaneous Vascular Conductance (CVC) Response to Iontophoresis
| Iontophoresis Agent | Baseline CVC (PU/mmHg) | Peak CVC (PU/mmHg) | Change in CVC (ΔCVC) |
| Saline (Control) | 0.15 ± 0.03 | 0.25 ± 0.04 | 0.10 ± 0.02 |
| This compound HCl (1%) | 0.16 ± 0.04 | 0.85 ± 0.12 | 0.69 ± 0.11 |
| Note: CVC = LDF Perfusion / Mean Arterial Pressure. Data are hypothetical mean ± SD. |
Experimental Workflow:
Protocol 3: Direct Visualization of this compound's Effect on Skin Microvasculature using Intravital Microscopy
Objective: To directly observe and quantify changes in microvascular parameters in response to this compound in an animal model.
Materials:
-
Anesthetized animal model (e.g., mouse with a dorsal skinfold chamber)
-
Intravital microscope (e.g., confocal or multiphoton)
-
Fluorescent plasma marker (e.g., FITC-dextran)
-
This compound solution for topical application
-
Image analysis software
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically prepare the imaging area (e.g., dorsal skinfold chamber).
-
Vascular Labeling: Administer a fluorescent plasma marker intravenously to visualize the blood vessels.
-
Baseline Imaging: Acquire baseline images and videos of the microvasculature. Measure vessel diameter and red blood cell velocity in selected arterioles, venules, and capillaries.
-
This compound Application: Topically apply the this compound solution to the exposed tissue within the chamber.
-
Post-Application Imaging: Continuously or intermittently acquire images and videos of the same vascular regions for a set period (e.g., 60 minutes).
-
Data Analysis: Quantify changes in vessel diameter and red blood cell velocity over time using image analysis software.
Data Presentation:
Table 3: Illustrative Intravital Microscopy Data on Microvascular Parameters
| Parameter | Baseline | 15 min Post-Tolycaine | 30 min Post-Tolycaine |
| Arteriole Diameter (µm) | 25.3 ± 2.1 | 32.8 ± 2.5 | 35.1 ± 2.8 |
| Venule Diameter (µm) | 45.8 ± 3.5 | 51.2 ± 3.9 | 53.6 ± 4.1 |
| RBC Velocity (mm/s) | 1.2 ± 0.3 | 1.8 ± 0.4 | 2.1 ± 0.5 |
| Note: Data are hypothetical mean ± SD from an animal model. |
Signaling Pathway:
Conclusion
The protocols and application notes provided here offer a robust framework for the systematic investigation of this compound's effects on cutaneous blood flow. While the vasoactive properties of this compound are not yet fully characterized, the methodologies outlined will enable researchers to generate crucial data, contributing to a better understanding of its pharmacological profile and its potential clinical implications in dermatological and anesthetic applications. The use of comparative data from other local anesthetics will be essential in interpreting the findings until a body of this compound-specific literature is established.
References
Tolycaine Hydrochloride: Application Notes for Studying Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolycaine hydrochloride is a local anesthetic agent belonging to the amide class. Its mechanism of action involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. This property makes this compound hydrochloride a valuable tool for researchers studying the physiology and pharmacology of sodium channels, as well as for professionals in drug development exploring novel analgesics and other therapeutics targeting these channels.
These application notes provide a comprehensive overview of the use of this compound hydrochloride for studying sodium channel blockade. They include its chemical properties, a summary of its mechanism of action, and detailed protocols for its experimental application.
Chemical Properties of this compound Hydrochloride
A clear understanding of the physicochemical properties of this compound hydrochloride is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 7210-92-6 | [] |
| Molecular Formula | C₁₅H₂₃ClN₂O₃ | [] |
| Molecular Weight | 314.81 g/mol | [] |
| IUPAC Name | methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate;hydrochloride | [] |
| Synonyms | Baycain, this compound HCl | [] |
| Solubility | Soluble in water and ethanol |
Mechanism of Action: Sodium Channel Blockade
This compound hydrochloride exerts its anesthetic effect by reversibly binding to voltage-gated sodium channels in the neuronal membrane. This binding inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby blocking nerve conduction and preventing the transmission of pain signals.
The interaction of this compound hydrochloride with sodium channels is state-dependent, meaning it has a higher affinity for channels in the open or inactivated states compared to the resting state. This property contributes to its use-dependent blockade, where the degree of inhibition increases with the frequency of neuronal firing.
References
Application Notes: Formulating Tolycaine for Topical Application in Research
Introduction
Tolycaine is an amide-type local anesthetic agent utilized for its ability to block nerve conduction, thereby providing a temporary loss of sensation in a localized area.[1][2][3] Its physicochemical properties, including a lipophilic nature and a molecular weight of 278.35 g/mol , make it a suitable candidate for investigation in topical formulations for dermal and transdermal research.[1][4] The development of a stable, effective topical this compound formulation is crucial for preclinical studies aimed at evaluating its analgesic efficacy, skin permeation kinetics, and potential for treating localized pain or dermatological conditions.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to formulate and evaluate a research-grade this compound topical gel. The protocols herein detail the preparation of a hydrogel formulation using Carbopol® 940, a widely used gelling agent in pharmaceuticals, and outline standard methodologies for in vitro skin permeation and in vivo efficacy assessment.
Materials and Reagents
-
Active Pharmaceutical Ingredient (API): this compound Hydrochloride (CAS: 7210-92-6)
-
Gelling Agent: Carbopol® 940
-
Solvent/Vehicle: Purified Water (USP Grade)
-
Co-solvent/Penetration Enhancer: Propylene Glycol
-
Neutralizing Agent: Triethanolamine (TEA)
-
Preservatives: Methylparaben, Propylparaben
-
Reagents for Analysis: Acetonitrile (HPLC Grade), Phosphate Buffered Saline (PBS, pH 7.4)
-
Equipment:
-
Analytical Balance
-
Homogenizer/Overhead Stirrer
-
pH Meter
-
Viscometer
-
Franz Diffusion Cells
-
Water Bath/Circulator
-
High-Performance Liquid Chromatography (HPLC) System
-
Dermatome (for skin preparation)
-
Standard laboratory glassware and consumables
-
Experimental Protocols
Protocol 2.1: Preparation of this compound Topical Hydrogel (2% w/w)
This protocol describes the preparation of a 100g batch of 2% this compound topical gel using Carbopol 940 as the gelling agent.
-
Preservative Solution: In a beaker, dissolve 0.18g of Methylparaben and 0.02g of Propylparaben in 20g of Propylene Glycol with gentle heating and stirring until fully dissolved. Cool to room temperature.
-
Carbopol Dispersion: In a separate, larger beaker, add the preservative solution to 76.8g of purified water and stir. Slowly disperse 1.0g of Carbopol 940 into the vortex of the solution using a high-speed stirrer, avoiding clump formation. Continue stirring until a uniform, lump-free dispersion is achieved.
-
API Incorporation: Dissolve 2.0g of this compound Hydrochloride in the Carbopol dispersion. Mix until the API is completely dissolved.
-
Neutralization and Gel Formation: While continuously stirring, slowly add Triethanolamine (TEA) dropwise to the formulation. Monitor the pH and continue adding TEA until a pH of 6.5-7.0 is reached. The solution will thicken into a transparent gel.
-
Final Mixing and Degassing: Mix the gel thoroughly for another 10-15 minutes. Let the gel stand for several hours to allow any entrapped air bubbles to escape.
Protocol 2.2: In Vitro Skin Permeation Study
This protocol outlines the use of Franz diffusion cells to assess the permeation of this compound from the formulated gel through an appropriate skin membrane (e.g., porcine ear skin or human cadaver skin).
-
Skin Preparation: Thaw frozen porcine skin at room temperature. Remove subcutaneous fat and connective tissue. Cut the skin into sections suitable for mounting on the Franz diffusion cells.
-
Franz Cell Assembly:
-
Set up the Franz diffusion cells and connect them to a circulating water bath to maintain a skin surface temperature of 32 ± 1°C.
-
Fill the receptor chambers with degassed PBS (pH 7.4), ensuring no air bubbles are trapped.
-
Mount the prepared skin sections between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation: Accurately weigh and apply a finite dose (e.g., 10 mg/cm²) of the this compound gel to the skin surface in the donor chamber.
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis: Analyze the collected samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis:
-
Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (hours).
-
Calculate the steady-state flux (Jss) from the linear portion of the curve.
-
Determine the lag time (t_lag) by extrapolating the linear portion of the curve to the x-axis.
-
Calculate the permeability coefficient (Kp) where Kp = Jss / C, with C being the initial concentration of the drug in the formulation.
-
Protocol 2.3: In Vivo Anesthetic Efficacy Assessment (Rodent Model)
This protocol provides a general method for assessing the local anesthetic efficacy using a tail-flick test in rats, a common model for nociceptive pain.
-
Animal Acclimatization: Acclimate male Wistar rats (200-250g) to the experimental environment and handling for at least 3 days prior to the study.
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal using a tail-flick analgesia meter. The cutoff time is typically set to 10-12 seconds to prevent tissue damage.
-
Formulation Application:
-
Divide animals into groups (e.g., Control/Placebo Gel, 2% this compound Gel).
-
Apply a standardized amount of the respective formulation (e.g., 200 mg) over a marked 2 cm area on the animal's tail.
-
-
Efficacy Measurement:
-
Measure the tail-flick latency at various time points post-application (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
The onset of action is the time taken to observe a significant increase in tail-flick latency compared to baseline.
-
The duration of action is the time interval for which a significant analgesic effect is maintained.
-
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cutoff time - Baseline latency)] x 100. Analyze data using appropriate statistical methods (e.g., ANOVA followed by Tukey's test).
Data Presentation
Quantitative data from formulation development and evaluation should be summarized in tables for clarity and comparative analysis.
Table 1: Example Formulation Compositions (% w/w)
| Ingredient | Formulation F1 | Formulation F2 (Optimized) | Placebo |
|---|---|---|---|
| This compound HCl | 2.0 | 2.0 | 0.0 |
| Carbopol® 940 | 1.0 | 1.0 | 1.0 |
| Propylene Glycol | 15.0 | 20.0 | 20.0 |
| Triethanolamine | q.s. to pH 6.8 | q.s. to pH 6.8 | q.s. to pH 6.8 |
| Methylparaben | 0.18 | 0.18 | 0.18 |
| Propylparaben | 0.02 | 0.02 | 0.02 |
| Purified Water | q.s. to 100 | q.s. to 100 | q.s. to 100 |
| Characteristics | |||
| pH | 6.7 ± 0.1 | 6.8 ± 0.1 | 6.8 ± 0.1 |
| Viscosity (cP) | 4500 ± 250 | 4800 ± 300 | 4750 ± 280 |
Table 2: Example In Vitro Skin Permeation Parameters
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (t_lag) (h) |
|---|---|---|---|
| F1 (2% this compound) | 15.2 ± 1.8 | 0.76 ± 0.09 | 2.1 ± 0.3 |
| F2 (2% this compound) | 22.5 ± 2.1 | 1.13 ± 0.11 | 1.5 ± 0.2 |
*Data are presented as mean ± standard deviation (n=6).
Table 3: Example In Vivo Efficacy Data (Tail-Flick Test)
| Treatment Group | Onset of Action (min) | Duration of Action (min) | Peak Effect (%MPE at 30 min) |
|---|---|---|---|
| Placebo Gel | N/A | N/A | 5.2 ± 2.1 |
| F2 (2% this compound Gel) | 12.5 ± 2.5 | 75.8 ± 8.2 | 85.4 ± 6.5 |
*Data are presented as mean ± standard deviation (n=8).
Visualizations: Workflows and Mechanisms
Diagrams created using DOT language provide a clear visual representation of complex processes.
Caption: Experimental workflow for this compound topical gel development and evaluation.
Caption: Mechanism of action of this compound blocking neuronal voltage-gated sodium channels.
References
Application Notes and Protocols for Evaluating Tolycaine Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Tolycaine, an amide local anesthetic, using common in vitro cell culture assays. Due to the limited publicly available cytotoxicity data specific to this compound, this document leverages established protocols and findings from studies on other amide local anesthetics, such as lidocaine, bupivacaine, and ropivacaine, to provide a robust framework for investigation.
Introduction
This compound is an amide-type local anesthetic.[1] Understanding its cytotoxic potential is crucial for preclinical safety assessment and drug development. In vitro cytotoxicity assays are essential tools to determine a compound's effects on cell viability, proliferation, and mechanisms of cell death, such as apoptosis and necrosis.[2][3][4] This document outlines detailed protocols for key cytotoxicity assays and discusses potential signaling pathways involved in local anesthetic-induced cell death.
Key Cytotoxicity Assays
Several robust and well-validated assays can be employed to assess this compound's impact on cell viability and cytotoxicity. The choice of assay depends on the specific research question and the cellular mechanism being investigated. Commonly used methods include the MTT, WST-1, and LDH assays.
Data Summary: Comparative Cytotoxicity of Amide Local Anesthetics
| Local Anesthetic | Cell Type | Assay | IC50 / % Viability | Exposure Time | Reference |
| Lidocaine | Human Chondrocytes | MTT | Significant decrease at >1% | 24 hours | [5] |
| Lidocaine | Human Neuronal Cells | MTT | LD50 < 10 mM | 10 minutes | |
| Lidocaine | Human Corneal Endothelial Cells | MTT | >1.25 g/L reduced viability | Not Specified | |
| Lidocaine | U937 Cells | WST-1 | Apoptosis < 12 mM, Necrosis > 15 mM | Not Specified | |
| Bupivacaine | Human Chondrocytes | MTT | Higher cytotoxicity than lidocaine | 24 hours | |
| Bupivacaine | Human Neuronal Cells | MTT | LD50 < Ropivacaine | 10 minutes | |
| Ropivacaine | Human Chondrocytes | MTT | Less cytotoxic than bupivacaine | 24 hours | |
| Ropivacaine | Human Neuronal Cells | MTT | LD50 > Bupivacaine | 10 minutes |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium or control medium (vehicle control, untreated control) to the respective wells.
-
Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided with the assay kit).
-
-
Collection of Supernatant:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Absorbance Measurement:
-
If the kit includes a stop solution, add 50 µL to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Potential Signaling Pathways in this compound-Induced Cytotoxicity
Based on studies of other local anesthetics, this compound-induced cytotoxicity may involve several signaling pathways, primarily leading to apoptosis.
Mitochondrial-Mediated Apoptosis
A common mechanism of local anesthetic-induced cell death is through the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.
Caption: Mitochondrial-mediated apoptosis pathway potentially induced by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive starting point for investigating the cytotoxic effects of this compound. While direct data for this compound is sparse, the methodologies and expected outcomes based on related amide local anesthetics offer a solid foundation for designing and interpreting experiments. Researchers are encouraged to perform dose-response and time-course studies to thoroughly characterize the cytotoxic profile of this compound in their specific cell models of interest. Further investigation into the specific signaling pathways activated by this compound will provide a more complete understanding of its cellular effects.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Recording of Nerve Block by Tolycaine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tolycaine is an amide-type local anesthetic designed to induce a temporary and reversible blockade of nerve conduction, primarily for pain relief.[1][2] Like other local anesthetics in its class, its principal mechanism of action is the inhibition of voltage-gated sodium channels (NaV) within the neuronal membrane.[3][4] By blocking these channels, this compound prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby silencing nerve impulses.[5]
These application notes provide detailed protocols for assessing the nerve-blocking properties of this compound using established electrophysiological techniques: compound action potential (CAP) recording in peripheral nerves and whole-cell patch-clamp analysis of isolated neuronal cells.
Note on Quantitative Data: Specific electrophysiological data for this compound, such as IC50 values and precise onset/duration of action from in vitro recordings, are not extensively available in public literature. Therefore, where quantitative data is presented, values for Lidocaine , a structurally and mechanistically similar, well-characterized amide local anesthetic, are used as a representative example to illustrate the expected outcomes and data presentation.
Mechanism of Action: State-Dependent Sodium Channel Blockade
Local anesthetics like this compound exhibit a state-dependent mechanism of action, meaning their affinity for the sodium channel is highest when the channel is in the open or inactivated state, which occurs during neuronal firing. The unionized, lipophilic form of the this compound molecule diffuses across the nerve sheath and cell membrane into the axoplasm. Once inside, it equilibrates into its ionized (protonated) form. This charged cation then binds to a specific receptor site within the inner pore of the voltage-gated sodium channel. This binding stabilizes the channel in an inactivated state, preventing its return to the resting state and subsequent opening, which effectively blocks nerve conduction.
Application Note 1: Compound Action Potential (CAP) Recording in Peripheral Nerves
This method provides an overall assessment of nerve excitability by recording the collective response of all axons within a nerve trunk. It is ideal for determining the concentration-dependent effects, onset, and duration of nerve block by this compound on a whole nerve preparation, such as a rodent sciatic nerve.
Experimental Workflow: CAP Recording
Detailed Protocol: CAP Recording
-
Nerve Preparation:
-
Humanely euthanize a rodent (e.g., rat) according to institutional guidelines.
-
Dissect the sciatic nerve from the hind limb, ensuring minimal stretching or damage.
-
Immediately place the isolated nerve in cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Mounting and Recording Setup:
-
Transfer the nerve to a temperature-controlled recording chamber (maintained at 32-37°C).
-
Position the nerve across a series of electrodes: a pair for stimulation, a pair for recording, and a ground electrode in between. Suction electrodes can be used for stable recordings.
-
Continuously perfuse the chamber with oxygenated aCSF.
-
-
Stimulation and Baseline Recording:
-
Apply supramaximal electrical stimuli (e.g., 0.1-0.5 ms duration pulses) to elicit a stable CAP.
-
Record baseline CAPs for a stabilization period (e.g., 15-30 minutes) to ensure nerve viability and a stable signal. The recorded CAP will typically be biphasic.
-
-
Application of this compound:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., aCSF).
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record CAPs at regular intervals (e.g., every 30-60 seconds) to determine the onset of the block.
-
-
Data Acquisition and Analysis:
-
Continue recording until the CAP amplitude reaches a steady-state block.
-
To measure the duration of the block, switch the perfusion back to drug-free aCSF and record until the CAP amplitude recovers to baseline levels.
-
Measure the peak amplitude of the first phase of the biphasic CAP and the latency (time from stimulus to peak).
-
Calculate the percentage of nerve block as: (1 - (Amplitude_this compound / Amplitude_Baseline)) * 100%.
-
Plot the percentage of block against time to determine the onset and duration of action.
-
Representative Data (Lidocaine)
| Parameter | Lidocaine (1 mM) | Expected Outcome with this compound |
| CAP Amplitude Reduction | ~70-90% | Concentration-dependent reduction |
| Conduction Velocity | Significant Decrease | Concentration-dependent decrease |
| Onset of Block (t50) | 2-5 minutes | Dependent on pKa and lipid solubility |
| Duration of Block | 20-40 minutes (washout) | Dependent on protein binding |
Data is illustrative and derived from typical findings for Lidocaine in similar preparations.
Application Note 2: Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of currents through voltage-gated sodium channels in single cells, providing detailed mechanistic insights. It is the gold standard for determining a compound's potency (IC50) and its state-dependent interactions with the channel.
Experimental Workflow: Patch Clamp
Detailed Protocol: IC50 Determination for State-Dependent Block
-
Cell Preparation:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the human NaV isoform of interest (e.g., NaV1.7, a key channel in pain pathways).
-
Plate cells on glass coverslips for recording.
-
-
Solutions and Electrophysiology:
-
External Solution (mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3). Cesium Fluoride (CsF) is used to block potassium channels.
-
Pull glass micropipettes to a resistance of 2-4 MΩ.
-
Establish a high-resistance (>1 GΩ) seal with a target cell and rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage Protocols and Recording:
-
Clamp the cell at a holding potential of -120 mV to ensure all channels are in the resting state.
-
To measure resting-state block: From the holding potential, apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to open the channels.
-
To measure inactivated-state block: Apply a long pre-pulse to a depolarizing potential (e.g., -30 mV for 500 ms) to move channels into the inactivated state, followed by a test pulse to 0 mV.
-
Record baseline currents for each protocol.
-
-
Application of this compound and Data Analysis:
-
Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach steady-state at each concentration.
-
Record the peak inward sodium current at each concentration for both resting and inactivated state protocols.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value for each channel state.
-
Representative Data (Lidocaine on NaV1.7)
| Channel State | Lidocaine IC50 (μM) | Expected Outcome with this compound |
| Resting State | ~1000 - 2000 | Lower affinity (higher IC50) |
| Inactivated State | ~100 - 300 | Higher affinity (lower IC50) |
Data is illustrative and based on typical findings for Lidocaine's state-dependent inhibition of NaV channels. This demonstrates the higher potency of the drug on channels that are active or depolarized, a key feature of use-dependent block.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C15H22N2O3 | CID 72137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Local anesthetic - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Tolycaine for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Tolycaine for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is an amide-type local anesthetic.[1][] Its hydrochloride salt is the form commonly used in pharmaceutical preparations to enhance aqueous solubility.[3] However, the free base form has limited water solubility, which can present challenges in preparing injectable formulations for in vivo research, potentially leading to precipitation, inaccurate dosing, and local tissue irritation.[3][4]
Q2: What are the known solubility properties of this compound?
A2: this compound hydrochloride's solubility varies significantly depending on the solvent. It is highly soluble in dimethyl sulfoxide (DMSO) and shows slight solubility in water, methanol, and chloroform. The pH of the aqueous medium also influences its solubility, with acidic conditions generally favoring dissolution.
Q3: What are the initial steps I should take if I'm having trouble dissolving this compound?
A3: Start by ensuring you are using the hydrochloride salt form of this compound, as it is more water-soluble than the free base. If solubility is still an issue, consider simple techniques like gentle heating or sonication. For aqueous preparations, adjusting the pH to a more acidic range (e.g., 4.5-6.0) can improve solubility, but stability at very low pH should be considered.
Q4: Are there any common excipients that can be used to improve this compound's solubility?
A4: Yes, several excipients can be used. Co-solvents like Polyethylene Glycol 300 (PEG300), surfactants such as Polysorbate 80 (Tween® 80), and cyclodextrins like sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be effective in solubilizing this compound and other poorly soluble local anesthetics.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation of this compound solutions for your experiments.
| Problem | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound free base has low aqueous solubility. The pH of the buffer may not be optimal for dissolution. | 1. Verify the form: Ensure you are using this compound hydrochloride.2. pH Adjustment: Lower the pH of your buffer. A pH between 4.5 and 6.0 is often optimal for the stability and solubility of amide-type local anesthetics.3. Use a Co-solvent System: Prepare a stock solution in a small amount of a biocompatible organic solvent like DMSO and then dilute it into your aqueous vehicle. Ensure the final concentration of the organic solvent is below toxic levels (typically <1% v/v for in vivo studies). |
| Precipitation occurs when diluting a this compound stock solution (e.g., in DMSO) into an aqueous buffer. | The aqueous medium cannot maintain the high concentration of this compound that was achieved in the organic stock solution. | 1. Stepwise Dilution: Add the stock solution to the aqueous vehicle slowly while vortexing or stirring vigorously.2. Incorporate Surfactants: Add a non-ionic surfactant like Tween® 80 (e.g., 0.1-2% v/v) to the aqueous vehicle before adding the this compound stock solution. Surfactants form micelles that can encapsulate the drug and keep it in solution.3. Use a Co-solvent Mixture: Employ a pre-formulated vehicle containing a mixture of co-solvents and surfactants. A common example is a vehicle of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. |
| The desired concentration of this compound for the in vivo study is too high to achieve with simple solvent systems. | The intrinsic solubility of this compound in biocompatible solvents is being exceeded. | 1. Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin like SBE-β-CD. This can significantly increase the aqueous solubility of this compound.2. Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic carrier (e.g., PEG, PVP). This enhances the dissolution rate and apparent solubility.3. Nanoparticle Formulation: Formulate this compound into lipid-based nanoparticles (e.g., solid lipid nanoparticles or nanostructured lipid carriers). This can improve solubility and may also provide sustained release. |
| Signs of vehicle-induced toxicity are observed in the animal model (e.g., irritation, inflammation). | The concentration of the organic solvent (e.g., DMSO) or surfactant in the formulation is too high. | 1. Determine Vehicle Tolerance: Conduct a preliminary study to determine the maximum tolerated dose of the vehicle in your animal model.2. Minimize Excipient Concentrations: Adjust your formulation to use the lowest effective concentrations of co-solvents and surfactants. It is recommended to keep the final DMSO concentration below 1% (v/v) for injections.3. Explore Alternative Formulations: Consider cyclodextrin or nanoparticle-based formulations which may have better biocompatibility profiles at higher drug concentrations. |
Quantitative Data Presentation
The following tables summarize the solubility of this compound in various solvents and provide examples of formulations that enhance its solubility.
Table 1: Solubility of this compound Hydrochloride in Common Solvents
| Solvent | Solubility | Temperature (°C) |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | 25 |
| Water | Slightly Soluble | Room Temperature |
| Methanol | Slightly Soluble | Room Temperature |
| Chloroform | Slightly Soluble | Room Temperature |
Data sourced from ChemicalBook and Smolecule.
Table 2: Example Formulations for Enhanced this compound Solubility
| Formulation Components | Achieved this compound Solubility |
| 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
These formulations provide examples of how to achieve higher concentrations of this compound in solution for in vivo studies. Data adapted from similar compound formulation guides.
Experimental Protocols
Below are detailed methodologies for key experiments to improve the solubility of this compound.
Protocol 1: Preparation of this compound Solution using a Co-solvent System
Objective: To prepare a clear, injectable solution of this compound for in vivo administration using a co-solvent system.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Polyethylene glycol 300 (PEG300), sterile injectable grade
-
Polysorbate 80 (Tween® 80), sterile injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound hydrochloride and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
Sequentially add the other vehicle components. In a sterile vial, add the required volume of the this compound stock solution.
-
To the this compound/DMSO solution, add PEG300 (40% of the final volume) and mix thoroughly.
-
Add Tween® 80 (5% of the final volume) to the mixture and mix until a clear solution is formed.
-
Finally, add sterile saline (45% of the final volume) to the mixture and mix well.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, it can be gently warmed or briefly sonicated.
-
Filter the final solution through a 0.22 µm sterile syringe filter before administration.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound hydrochloride powder
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Prepare the cyclodextrin solution. Weigh the desired amount of SBE-β-CD and dissolve it in sterile water for injection to the desired concentration (e.g., 20% w/v).
-
Add this compound to the cyclodextrin solution. Slowly add the this compound hydrochloride powder to the SBE-β-CD solution while stirring continuously.
-
Allow for complexation. Continue stirring the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
Sterilization. Filter the final this compound-cyclodextrin solution through a 0.22 µm sterile filter.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the dissolution rate and apparent solubility of this compound by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
This compound hydrochloride powder
-
Polyvinylpyrrolidone (PVP) K30
-
A common solvent for both this compound and PVP (e.g., ethanol or a mixture of dichloromethane and methanol)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve this compound and the carrier. Dissolve a specific ratio of this compound hydrochloride and PVP K30 (e.g., 1:4 w/w) in the chosen solvent system.
-
Evaporate the solvent. Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Dry the solid dispersion. Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize and sieve. Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
The resulting solid dispersion powder can then be dissolved in an aqueous vehicle for administration.
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: A decision-making workflow for selecting a suitable method to improve the solubility of this compound.
Logical Relationship of Solubility Enhancement Strategies
Caption: Classification of different strategies to enhance the solubility of this compound.
References
Overcoming Tolycaine-induced side effects in animal experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tolycaine in animal experiments. The information is presented in a question-and-answer format to directly address potential issues.
Disclaimer: Specific toxicological data for this compound is limited in publicly available literature. Much of the guidance provided is based on the established principles of managing side effects for the broader class of local anesthetics. Researchers should conduct thorough risk assessments and dose-ranging studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in animal research?
A1: this compound is a local anesthetic used in animal research to suppress or relieve pain during minor surgical procedures. It functions by blocking nerve conduction, providing temporary loss of sensation in a localized area.
Q2: What are the most common side effects of this compound observed in animal experiments?
A2: The most significant side effect of this compound is a dose-dependent convulsive response. In rats, intraperitoneal (i.p.) doses of 140-150 mg/kg have been shown to induce clonic convulsions, often preceded by ataxia and loss of the righting reflex. Doses exceeding 150 mg/kg i.p. in rats can be lethal, with animals exhibiting opisthotonus (severe muscle spasm of the back) and gasping for breath during convulsions.[1]
Q3: What is the underlying mechanism of this compound-induced convulsions?
A3: this compound-induced convulsions are associated with a significant elevation of noradrenaline and 5-hydroxytryptamine (serotonin) levels in all brain regions.[1][2] This suggests that the neurotoxic effects are mediated by a modification of monoamine neurotransmitter systems. Additionally, like other local anesthetics, this compound's neurotoxicity is thought to involve the depression of inhibitory neurons, potentially through the inhibition of GABA (gamma-aminobutyric acid) release.
Q4: Are there any known LD50 values for this compound?
A4: Specific, comprehensive LD50 values for this compound across various animal models and routes of administration are not well-documented in publicly available literature. It is known that intraperitoneal doses above 150 mg/kg can be fatal in rats.[1] Researchers must determine the LD50 for their specific animal model and experimental conditions through careful dose-escalation studies.
Troubleshooting Guide
Issue 1: Animal exhibits ataxia, loss of righting reflex, or convulsions after this compound administration.
-
Possible Cause: The administered dose of this compound is too high for the specific animal model, strain, or individual animal.
-
Troubleshooting Steps:
-
Immediate Intervention: If convulsions occur, administer an anticonvulsant. Benzodiazepines are generally the first-line treatment for local anesthetic-induced seizures.
-
Dose Adjustment: In subsequent experiments, reduce the dose of this compound. Conduct a thorough dose-response study to determine the optimal anesthetic dose with minimal side effects for your specific model.
-
Route of Administration: Consider the route of administration. Intraperitoneal injections can lead to rapid systemic absorption. Subcutaneous administration at the surgical site may provide effective local anesthesia with a lower risk of systemic toxicity.
-
Supportive Care: Provide supportive care to the animal, including maintaining body temperature and ensuring a clear airway.
-
Issue 2: High mortality rate observed in the experimental group receiving this compound.
-
Possible Cause: The administered dose is approaching or exceeding the LD50 for the animal model.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately and significantly reduce the administered dose of this compound.
-
LD50 Determination: Conduct a formal LD50 study if this data is critical for your research and not available. This should be done in consultation with your institution's animal care and use committee.
-
Monitor for Early Signs: Be vigilant for early signs of toxicity, such as ataxia and muscle tremors, and intervene before the onset of severe convulsions.
-
Issue 3: Inconsistent anesthetic effect at a given dose.
-
Possible Cause: Variability in drug administration, animal metabolism, or the preparation of the this compound solution.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent and accurate administration of this compound. For intraperitoneal injections, use a consistent anatomical landmark to avoid injection into organs.
-
Solution Preparation: Prepare fresh this compound solutions for each experiment and ensure the compound is fully dissolved.
-
Animal Factors: Consider factors such as the age, weight, and sex of the animals, as these can influence drug metabolism.
-
Quantitative Data Summary
Table 1: this compound-Induced Convulsive Effects in Male Wistar Rats (Intraperitoneal Administration)
| Dose (mg/kg) | Observed Effects | Latency to Convulsion | Duration of Convulsion | Sedation Time |
| 140 | Ataxia, loss of righting reflex, clonic convulsions. Significant elevation of noradrenaline and 5-hydroxytryptamine in the brain.[1] | Shortened with increasing dose | Prolonged with increasing dose | Prolonged with increasing dose |
| 150 | Intensified clonic convulsions. | Shortened with increasing dose | Prolonged with increasing dose | Prolonged with increasing dose |
| >150 | Opisthotonus, gasping for breath, death during convulsions. | N/A | N/A | N/A |
Table 2: Recommended Anticonvulsant Dosing for Local Anesthetic-Induced Seizures in Rats
| Drug | Dose (mg/kg) | Route of Administration | Efficacy | Reference |
| Diazepam | 2.5 - 5 | Intraperitoneal (i.p.) | Completely protected against local anesthetic-induced convulsions. | |
| Clonazepam | 5 - 10 | Intraperitoneal (i.p.) | Completely protected against local anesthetic-induced convulsions. | |
| Phenobarbital | 12.5 - 50 | Subcutaneous (s.c.) | Significantly decreased the incidence of convulsions and prolonged their latency. |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in Rats and Seizure Monitoring
-
Animal Preparation: Use male Wistar rats (190-230g). Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
This compound Solution Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline). The concentration should be calculated to allow for an appropriate injection volume (typically not exceeding 10 ml/kg for rats).
-
Administration:
-
Restrain the rat securely.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Insert a 23-25 gauge needle at a 30-45 degree angle and inject the this compound solution.
-
-
Seizure Monitoring:
-
Immediately after injection, place the animal in an observation chamber.
-
Record the latency to the first signs of ataxia, loss of righting reflex, and the onset of clonic convulsions.
-
Record the duration and severity of the convulsions.
-
Monitor the animal until it has fully recovered from sedation.
-
-
Intervention: Have a prepared solution of Diazepam (2.5-5 mg/kg) ready for intraperitoneal administration at the first sign of convulsions to mitigate severe seizures and prevent mortality.
Protocol 2: Prophylactic Treatment to Mitigate this compound-Induced Convulsions
-
Animal and this compound Preparation: Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment:
-
Thirty minutes prior to this compound administration, administer a prophylactic dose of an anticonvulsant. Based on studies with other local anesthetics, Diazepam (2.5 mg/kg, i.p.) can be used.
-
-
This compound Administration: Administer this compound as described in Protocol 1.
-
Monitoring: Monitor the animal for any signs of ataxia, convulsions, or other adverse effects. Compare the incidence and severity of side effects to a control group that did not receive the prophylactic treatment.
Visualizations
Caption: Troubleshooting workflow for this compound-induced side effects.
Caption: Proposed signaling pathway for this compound-induced convulsions.
References
Tolycaine Technical Support Center: Optimizing Dosage for Effective Local Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Tolycaine. Due to a lack of extensive clinical data, this guide focuses on preclinical findings and general principles for optimizing its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an amide-type local anesthetic.[1] Its primary mechanism of action is the blockage of nerve conduction, which provides a temporary loss of sensation in a specific area.[2] Like other local anesthetics, it is believed to act on sodium ion channels in nerve cell membranes. The uncharged form of the anesthetic diffuses through the neural sheath and then becomes ionized, binding reversibly to the sodium channels from the inside. This action locks the channels in an open state, preventing nerve depolarization and the propagation of pain signals.
Q2: What are the known applications of this compound based on preclinical and limited clinical information?
Preclinical studies indicate that this compound exhibits good anesthetic effects in mice.[1] It has been mentioned for potential use in ophthalmic surgery and dentistry.[2] Additionally, this compound has been shown to have a skin conditioning effect and may be used in topical formulations for various skin conditions.[2]
Q3: Are there established clinical dosages for this compound in humans?
Currently, there is a lack of publicly available clinical data establishing specific effective and safe dosages of this compound for local anesthesia in humans for dental, ophthalmic, or topical applications. The information available is primarily from preclinical, animal-based research. Therefore, any use of this compound in a clinical or investigational setting should be guided by institutionally approved protocols and rigorous dose-finding studies.
Q4: What is the most significant adverse effect of this compound observed in preclinical studies?
The most significant adverse effect observed in preclinical studies is the induction of convulsions at higher doses. In animal models, this compound-induced convulsions are associated with a modification of monoamines, such as noradrenaline and 5-hydroxytryptamine, in the brain.
Troubleshooting Guide
Issue: Inconsistent anesthetic effect in animal models.
-
Possible Cause 1: Improper formulation. this compound has limited aqueous solubility. Ensuring complete dissolution is critical for consistent delivery and effect.
-
Solution: Prepare this compound solutions using appropriate solvents as detailed in the Experimental Protocols section. For in vivo experiments, freshly prepared solutions are recommended.
-
-
Possible Cause 2: Dose is too low. The effective dose for local anesthesia can vary depending on the animal model, site of administration, and desired duration of action.
-
Solution: Conduct a dose-response study to determine the optimal concentration and volume for your specific experimental needs.
-
Issue: Observation of convulsions or seizure-like activity in animal subjects.
-
Possible Cause 1: Dose is too high. Preclinical studies in rats have shown that intraperitoneal doses of 140-150 mg/kg can induce convulsions.
-
Solution: Immediately discontinue administration. Reduce the dosage in subsequent experiments. Refer to the preclinical dosage table for observed convulsive doses.
-
-
Possible Cause 2: Rapid systemic absorption. Unintended rapid absorption into the systemic circulation can lead to central nervous system (CNS) toxicity.
-
Solution: Consider co-administration with a vasoconstrictor (e.g., epinephrine) to slow systemic absorption and prolong the local anesthetic effect, a common practice with other local anesthetics. Ensure the injection technique minimizes the risk of intravascular administration.
-
Issue: Difficulty dissolving this compound for experimental solutions.
-
Possible Cause: Inappropriate solvent or concentration. this compound hydrochloride has good solubility in dimethyl sulfoxide (DMSO) but is only slightly soluble in water.
-
Solution: Refer to the this compound Solution Preparation for Research protocol for detailed steps on preparing solutions using co-solvents like PEG300 and Tween-80 to achieve the desired concentration.
-
Data Presentation
Table 1: Preclinical Dosage of this compound in Rats (Intraperitoneal Administration)
| Dosage (mg/kg) | Observed Effects in Wistar Rats |
| 130 | Onset of ataxia and loss of righting reflex. |
| 140 | Clonic convulsions, significant elevation of noradrenaline and 5-hydroxytryptamine in the brain. |
| 150 | Intensified convulsions, opisthotonic posturing, gasping for breath, and potential mortality. |
| 165 | Increased frequency and severity of convulsions. |
Table 2: Maximum Recommended Dosages of Common Amide Local Anesthetics in Dentistry (for comparison)
Note: This table is provided for context as no clinical data for this compound is available. These values should not be directly extrapolated to this compound.
| Anesthetic | Maximum Dose with Vasoconstrictor |
| Lidocaine | 7 mg/kg (up to 500 mg) |
| Articaine | 7 mg/kg (up to 500 mg) |
| Mepivacaine | 6.6 mg/kg (up to 400 mg) |
| Prilocaine | 8 mg/kg (up to 500 mg) |
| Bupivacaine | 2 mg/kg (up to 200 mg) |
Experimental Protocols
Protocol 1: this compound Solution Preparation for Research
This protocol is intended for preparing this compound for in vivo research applications and is based on methods that yield a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25.8 mg/mL). This compound is highly soluble in DMSO.
-
Prepare the Working Solution (Example for a 1 mL final volume): a. In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex until the solution is homogenous. d. Add 450 µL of saline to bring the final volume to 1 mL. Vortex again to ensure a clear solution. This results in a solution with a this compound concentration of approximately 2.58 mg/mL.
-
Storage: It is recommended to prepare the working solution fresh on the day of use. The DMSO stock solution can be stored at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Management of Local Anesthetic-Induced Seizures in a Research Setting
This protocol outlines the general steps for managing seizures observed in animal models following local anesthetic administration.
Immediate Steps:
-
Stop Administration: Immediately cease the administration of the local anesthetic.
-
Ensure Oxygenation: Ensure the animal has a clear airway and adequate oxygenation.
-
Prevent Injury: Position the animal to prevent injury from convulsive movements.
Pharmacological Intervention (Consult with a veterinarian and institutional animal care and use committee for specific protocols):
-
First-line Treatment: Benzodiazepines (e.g., diazepam, lorazepam) are recommended for the management of local anesthetic-induced seizures due to their limited cardiac depression effects.
-
Second-line Treatment: If seizures persist, a low dose of propofol or a barbiturate may be considered. However, use propofol with caution as it can exacerbate hypotension and cardiac depression.
-
Supportive Care: Provide intravenous fluids to manage hypotension.
Visualizations
Caption: Proposed mechanism of this compound as a local anesthetic.
Caption: Hypothesized pathway of this compound-induced convulsions.
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Tolycaine Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tolycaine in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Disclaimer: this compound is an amide-type local anesthetic. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide leverages data from its close structural analog, Lidocaine, which shares the same amide functional group susceptible to hydrolysis. The principles and methodologies described are therefore highly relevant and applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: As an amide-type local anesthetic, the primary degradation pathway for this compound in an aqueous solution is the hydrolysis of its amide bond. This reaction breaks the amide linkage, leading to the formation of 2-(diethylamino)acetic acid and methyl 2-amino-3-methylbenzoate. This process can be catalyzed by both acidic and basic conditions. Other potential degradation pathways for amide local anesthetics include N-dealkylation and aromatic hydroxylation.[1][2]
Q2: What are the key factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily affected by the following factors:
-
pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Stability is generally greatest in the acidic pH range. For the analogous compound Lidocaine, the pH of maximum stability is between 3 and 6.
-
Temperature: Increased temperature accelerates the rate of hydrolysis and other degradation reactions.
-
Presence of Metal Ions: Certain metal ions, such as Fe²⁺ and Cu²⁺, can catalyze the degradation of amide local anesthetics.[3]
-
Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation.
-
Oxidizing Agents: Strong oxidizing agents are incompatible with this compound and can lead to its degradation.
Q3: What is the optimal pH range for storing this compound aqueous solutions?
A3: Based on data from Lidocaine, the optimal pH for maximum stability of this compound in aqueous solutions is in the acidic range, approximately between pH 3 and 6. Commercial preparations of local anesthetics are often formulated at a low pH to enhance stability and shelf-life.
Q4: How can I improve the stability of my this compound solution?
A4: To enhance the stability of this compound aqueous solutions, consider the following strategies:
-
pH Adjustment: Maintain the pH of the solution within the optimal range of 3-6 using appropriate buffer systems (e.g., citrate or phosphate buffers).
-
Temperature Control: Store solutions at controlled room temperature or under refrigeration, and avoid exposure to high temperatures.
-
Protection from Light: Store solutions in amber vials or other light-protective containers.
-
Use of Excipients:
-
Buffers: To maintain the optimal pH. Sodium bicarbonate can be used to adjust the pH closer to physiological levels immediately before use, which can also reduce injection pain.
-
Tonicity Agents: Sodium chloride is commonly used to make the solution isotonic.
-
Antioxidants: If the formulation is susceptible to oxidation, especially in the presence of other components like vasoconstrictors (e.g., epinephrine), the addition of antioxidants like sodium metabisulfite may be necessary.
-
-
High-Purity Water: Use high-purity water for injection to minimize contamination with metal ions and other reactive species.
Troubleshooting Guide
Problem: My this compound solution is showing signs of precipitation.
-
Possible Cause: The pH of the solution may be too high. Amide local anesthetics are weak bases and can precipitate out of solution at alkaline pH.
-
Solution:
-
Measure the pH of your solution.
-
If the pH is above 7, adjust it to the acidic range (pH 3-6) using a suitable buffer or a dilute acidic solution (e.g., hydrochloric acid).
-
Ensure that any added excipients are not interacting with the this compound to cause precipitation.
-
Problem: I am observing a loss of this compound potency in my stored solutions.
-
Possible Cause: This is likely due to chemical degradation, primarily hydrolysis.
-
Solution:
-
Review Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.
-
Verify pH: Check and maintain the pH of the solution within the optimal stability range of 3-6.
-
Conduct a Stability Study: Perform a forced degradation study (see experimental protocols below) to understand the degradation profile of your specific formulation.
-
Analytical Quantification: Use a stability-indicating HPLC method (see experimental protocols below) to accurately quantify the amount of intact this compound and its degradation products over time.
-
Problem: The analytical results from my this compound stability study are inconsistent.
-
Possible Cause: The analytical method may not be stability-indicating, or there may be issues with sample preparation and handling.
-
Solution:
-
Method Validation: Ensure your HPLC method is properly validated and can separate this compound from its potential degradation products.
-
Sample Preparation: Standardize your sample preparation procedure. For samples from forced degradation studies, ensure that acidic or basic samples are neutralized before injection into the HPLC.
-
Control Samples: Always run control samples (this compound in the same solvent, stored under ideal conditions) alongside your stressed samples.
-
Quantitative Data
The following table summarizes the hydrolysis rate constants for Lidocaine at 80°C, which can be used as an estimate for this compound's degradation kinetics under thermal stress.
| Parameter | Value | Conditions | Reference |
| Hydronium ion catalysis rate constant (kH+) | 1.31 x 10⁻⁷ M⁻¹ sec⁻¹ | 80°C | |
| Spontaneous reaction rate of protonated Lidocaine (ko) | 1.37 x 10⁻⁹ sec⁻¹ | 80°C | |
| Spontaneous reaction rate of free-base Lidocaine (k'o) | 7.02 x 10⁻⁹ sec⁻¹ | 80°C |
Experimental Protocols
1. Protocol for Forced Degradation Study of this compound
This study is designed to intentionally degrade this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water, methanol, or a 50:50 mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the this compound stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
2. Stability-Indicating HPLC Method for this compound
This method can be used to separate and quantify this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 3.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solutions.
References
Technical Support Center: Refining HPLC-MS Analysis of Tolycaine Metabolites
Welcome to the technical support center for the HPLC-MS analysis of Tolycaine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer clear, actionable experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound and which metabolites should I expect to see?
A1: Based on the biotransformation of structurally similar amide local anesthetics, this compound is expected to undergo Phase I and Phase II metabolism.[1] The primary metabolic pathways likely include:
-
N-de-ethylation: The sequential loss of ethyl groups from the diethylamino moiety.
-
Hydroxylation: The addition of a hydroxyl group to the aromatic ring.
-
Hydrolysis: Cleavage of the amide bond.
-
Conjugation (Phase II): Glucuronidation of hydroxylated metabolites to increase their water solubility for excretion.[2]
Therefore, you should look for mono-de-ethylated, di-de-ethylated, and hydroxylated metabolites, as well as their glucuronide conjugates.
Q2: I am not detecting any this compound or its metabolites. What are the possible causes?
A2: A complete lack of signal can be due to several factors:
-
Sample Preparation: The extraction method may not be suitable for this compound and its metabolites, leading to poor recovery. Ensure your sample preparation technique (e.g., protein precipitation, LLE, or SPE) is optimized.
-
MS Parameters: The mass spectrometer may not be set to detect the correct mass-to-charge ratios (m/z) for the parent drug and its expected metabolites. Verify the precursor and product ions in your method.
-
LC Conditions: The chromatographic conditions may not be retaining or eluting your compounds of interest. Check your column, mobile phase composition, and gradient.
-
Analyte Instability: this compound or its metabolites might be degrading during sample collection, storage, or analysis. Ensure proper sample handling and storage conditions.
Q3: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
A3: Poor peak shape is a common issue in HPLC and can often be resolved by addressing the following:
-
Column Issues: The column may be degraded or clogged. Try flushing the column or replacing it if necessary.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound. Adjusting the pH to ensure the analyte is in a single ionic state can sharpen peaks.
-
Sample Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
Extra-column Dead Volume: Excessive tubing length or poorly made connections can contribute to band broadening. Minimize the length and ensure all fittings are secure.
Q4: I am observing significant ion suppression/enhancement in my analysis. What can I do to mitigate this matrix effect?
A4: Matrix effects are common when analyzing complex biological samples and can interfere with accurate quantification.[3] To address this:
-
Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering endogenous components from the matrix.[4] This could involve switching from protein precipitation to a more selective method like SPE.
-
Modify Chromatography: Adjust your HPLC method to chromatographically separate this compound and its metabolites from the co-eluting matrix components that are causing the ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for more accurate correction during quantification.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Q5: My retention times are shifting between injections. What is causing this variability?
A5: Retention time drift can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated between injections, especially when running gradients. Ensure an adequate equilibration time is included in your method.
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the composition over time (e.g., evaporation of the organic solvent) can lead to shifting retention times. Prepare fresh mobile phase regularly.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and lead to retention time variability.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the HPLC-MS analysis of this compound metabolites.
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal | Inefficient sample extraction | Optimize protein precipitation, LLE, or SPE method. |
| Incorrect MS/MS transitions | Verify the precursor and product ions for this compound and its metabolites. | |
| Poor ionization | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). | |
| Poor Peak Shape | Column degradation | Flush or replace the HPLC column. |
| Inappropriate mobile phase pH | Adjust the pH to control the ionization state of the analytes. | |
| Sample solvent mismatch | Dissolve the sample in the initial mobile phase. | |
| Retention Time Drift | Inadequate column equilibration | Increase the column equilibration time between injections. |
| Inconsistent mobile phase | Prepare fresh mobile phase and ensure proper mixing. | |
| Fluctuating column temperature | Use a column oven to maintain a constant temperature. | |
| High Background/Noise | Contaminated mobile phase or system | Use high-purity solvents and flush the HPLC system. |
| Matrix effects | Improve sample cleanup to remove interfering compounds. | |
| Ghost Peaks | Sample carryover | Implement a needle wash step with a strong solvent between injections. |
| Contaminated mobile phase | Prepare fresh mobile phase with high-purity reagents. |
Experimental Protocol: Quantitative Analysis of this compound and its Metabolites in Human Plasma
This protocol provides a general framework for the analysis. It should be optimized for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 500 µL of plasma with an appropriate internal standard (e.g., deuterated this compound).
-
Pre-treat the plasma sample by adding 500 µL of 4% phosphoric acid and vortex.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute this compound and its metabolites with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
3. Data Analysis
-
Integrate the peak areas for this compound, its metabolites, and the internal standard.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentrations of this compound and its metabolites in the plasma samples from the calibration curve.
Quantitative Data Summary
The following table provides a hypothetical example of expected mass transitions and retention times for this compound and its major metabolites. These values should be experimentally determined and optimized for your specific system.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Expected Retention Time (min) |
| This compound | 279.2 | 86.1 | 6.5 |
| N-de-ethyl this compound | 251.2 | 86.1 | 5.8 |
| N,N-bis-de-ethyl this compound | 223.1 | 86.1 | 5.2 |
| Hydroxy this compound | 295.2 | 86.1 | 6.1 |
| This compound Glucuronide | 455.2 | 279.2 | 4.5 |
| Internal Standard (d5-Tolycaine) | 284.2 | 91.1 | 6.5 |
Visualizations
Caption: Experimental workflow for this compound metabolite analysis.
Caption: Troubleshooting decision tree for HPLC-MS analysis.
References
- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of lidocaine and its metabolites in post-administration equine urine by ELISA and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H22N2O3 | CID 72137 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Tolycaine Nerve Block Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in Tolycaine nerve block experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a nerve block agent?
A1: this compound is an amide local anesthetic.[1] Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[2] By blocking these channels, this compound prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect.
Q2: What are the primary sources of variability in nerve block experiments?
A2: Variability in nerve block experiments can arise from several factors, broadly categorized as pharmacological, procedural, and subject-specific.[3][4]
-
Pharmacological Factors:
-
Drug Concentration and Volume: The concentration and volume of the local anesthetic solution significantly impact the onset, duration, and success rate of the block.[5]
-
Physicochemical Properties: The pKa, lipid solubility, and protein binding of the anesthetic agent influence its diffusion across nerve membranes and its duration of action.
-
Additives: The presence of vasoconstrictors (e.g., epinephrine) or other adjuvants can alter the absorption and duration of the anesthetic effect.
-
-
Procedural Factors:
-
Injection Technique: The accuracy of needle placement relative to the nerve is critical. Ultrasound guidance is often recommended to improve precision.
-
Injection Speed and Pressure: Rapid injection or high pressure can lead to uneven distribution of the anesthetic and potential nerve injury.
-
Anatomical Location: The specific nerve being targeted and the surrounding tissues can affect the spread of the anesthetic solution.
-
-
Subject-Specific Factors:
-
Inter-individual Variability: Genetic differences in ion channel sensitivity and drug metabolism can lead to varied responses.
-
Subject's Physiological State: Age, weight, and underlying health conditions can influence drug distribution and clearance.
-
Tissue Characteristics: The composition of the tissue surrounding the nerve can impact the diffusion of the anesthetic.
-
Q3: How does the concentration and volume of this compound affect the nerve block?
A3: While specific data for this compound is limited, the principles observed with other amide local anesthetics like lidocaine and bupivacaine are applicable. Generally, a higher concentration of the anesthetic will result in a faster onset and a more profound block. Increasing the volume can lead to a wider area of anesthesia and potentially a longer duration, but it's the total dose (concentration x volume) that is a key determinant of the block's characteristics and potential for toxicity. It is crucial to conduct dose-finding studies to determine the optimal concentration and volume of this compound for your specific experimental model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Complete Block Failure | - Incorrect Needle Placement: Anesthetic not delivered in close proximity to the nerve. - Inadequate Anesthetic Dose: Insufficient concentration or volume of this compound. | - Verify anatomical landmarks and consider using ultrasound guidance for accurate needle placement. - Perform a dose-finding study to determine the effective dose (ED50) for your model. - Ensure the this compound solution is properly prepared and has not expired. |
| Incomplete or Patchy Block | - Suboptimal Anesthetic Spread: Uneven distribution of the this compound solution around the nerve. - Anatomical Variation: Presence of fascial planes or septa impeding diffusion. | - Inject the anesthetic slowly and circumferentially around the nerve if possible. - Consider adjusting the volume of the injection. - Be aware of potential anatomical variations in your animal model. |
| Short Duration of Block | - Low Anesthetic Dose: Insufficient total dose of this compound administered. - Rapid Systemic Absorption: High vascularity of the injection site. | - Increase the total dose of this compound (either by increasing concentration or volume, while remaining within safe limits). - Consider the addition of a vasoconstrictor like epinephrine to prolong the block, but be mindful of potential effects on nerve blood flow. |
| High Variability Between Subjects | - Inconsistent Injection Technique: Differences in needle placement and injection speed between animals. - Inter-individual Biological Differences: Natural variation in anatomy and physiology. | - Standardize the injection procedure meticulously. Ensure all researchers are trained and follow the exact same protocol. - Increase the number of subjects per group to improve statistical power and account for biological variability. - Randomize animals to treatment groups to minimize bias. |
| Signs of Systemic Toxicity (e.g., seizures, cardiovascular changes) | - Intravascular Injection: Accidental injection of this compound into a blood vessel. - Overdose: Administration of an excessive dose of this compound. | - Always aspirate before injecting to check for blood. If blood is present, reposition the needle. - Calculate the maximum safe dose for each animal based on its weight and adhere strictly to this limit. - Monitor the animal closely for any adverse effects during and after the procedure. |
Experimental Protocols
Protocol 1: Sciatic Nerve Block in a Rat Model
This protocol provides a general framework for performing a sciatic nerve block in a rat to assess the efficacy of this compound. Researchers should optimize parameters such as concentration and volume based on their specific experimental goals and in-house dose-finding studies.
Materials:
-
This compound hydrochloride solution (sterile, appropriate concentration)
-
Sterile saline (0.9% sodium chloride)
-
Insulin syringes (29-30 gauge)
-
Animal clippers
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Apparatus for assessing sensory and motor function (e.g., von Frey filaments, hot plate, rotarod)
-
Anesthetic for animal induction and maintenance (if required)
Procedure:
-
Animal Preparation:
-
Acclimatize Sprague-Dawley rats to the experimental environment and handling for several days before the experiment.
-
On the day of the experiment, weigh the animal to calculate the appropriate dose of this compound.
-
Induce anesthesia if necessary for the injection procedure.
-
Shave the fur over the lateral aspect of the thigh, from the hip to the knee.
-
Disinfect the injection site.
-
-
Nerve Localization and Injection:
-
Palpate the greater trochanter and the knee joint. The sciatic nerve is located in the fascial plane between the biceps femoris and gluteus superficialis muscles.
-
Insert the needle perpendicular to the skin, just posterior to the greater trochanter.
-
Advance the needle until a motor response (e.g., foot twitch) is elicited if using a nerve stimulator, or until the needle is in the correct anatomical plane if using anatomical landmarks alone.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly over 30-60 seconds.
-
-
Assessment of Nerve Block:
-
Sensory Block:
-
Mechanical Nociception: Use von Frey filaments of increasing force applied to the plantar surface of the paw. The withdrawal threshold is the lowest force that elicits a paw withdrawal reflex.
-
Thermal Nociception: Use a hot plate or radiant heat source and measure the latency to paw withdrawal.
-
-
Motor Block:
-
Postural and Gait Analysis: Observe for changes in posture and gait.
-
Grip Strength: Measure the grip strength of the affected limb.
-
Rotarod Test: Assess motor coordination and balance.
-
-
-
Data Collection:
-
Record the onset time of the sensory and motor block (time from injection to loss of response).
-
Record the duration of the block (time from onset to recovery of function).
-
Assess the intensity of the block at predetermined time points.
-
Data Presentation: Hypothetical Dose-Response Data for this compound
| This compound Concentration (%) | Injection Volume (mL) | Total Dose (mg/kg) | % of Animals with Complete Motor Block | Mean Duration of Sensory Block (minutes) ± SD |
| 0.25 | 0.2 | 2.5 | 20 | 45 ± 10 |
| 0.50 | 0.2 | 5.0 | 50 | 90 ± 15 |
| 1.00 | 0.2 | 10.0 | 90 | 150 ± 20 |
| 2.00 | 0.2 | 20.0 | 100 | 240 ± 30 |
Data Presentation: Comparison of Amide Local Anesthetics (Literature-Derived)
This table summarizes typical characteristics of commonly used amide local anesthetics to provide a comparative context for this compound.
| Anesthetic Agent | Typical Concentration | Onset of Action | Duration of Action |
| Lidocaine | 1-2% | Rapid | Intermediate (60-120 min) |
| Bupivacaine | 0.25-0.5% | Slower | Long (180-480 min) |
| Ropivacaine | 0.2-0.75% | Intermediate | Long (120-360 min) |
Visualizations
Caption: Mechanism of action of this compound at the nerve membrane.
References
- 1. glpbio.com [glpbio.com]
- 2. Buy this compound hydrochloride | 7210-92-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. anesthesiaservicesco.com [anesthesiaservicesco.com]
- 5. Effect of local anesthetic concentration, dose and volume on the duration of single-injection ultrasound-guided axillary brachial plexus block with mepivacaine: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tolycaine Resistance in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Tolycaine in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is classified as a local anesthetic that blocks nerve conduction.[1][2] While its precise mechanism is not fully elucidated, it is thought to involve the inhibition of amine uptake.[1] In experimental animal models, this compound has been observed to induce convulsions by modifying monoamine levels in the brain.[3][] It has also been shown to inhibit the Na+-dependent active uptake of certain molecules like L-leucine.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential general mechanisms of acquired resistance?
Acquired resistance to therapeutic agents in vitro can arise from several factors. Based on established principles of drug resistance, potential mechanisms for this compound resistance could include:
-
Altered Drug Accumulation: This can be due to increased expression of efflux pumps (like P-glycoprotein) that actively remove the drug from the cell, or decreased expression of uptake transporters.
-
Target Modification: Although the specific molecular target of this compound's primary activity is not fully defined, mutations or alterations in this target could prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells may develop alternative signaling pathways to circumvent the effects of this compound, rendering the drug ineffective.
-
Increased Drug Metabolism/Inactivation: Cells might upregulate enzymes that metabolize or inactivate this compound.
-
Reduced Susceptibility to Apoptosis: Alterations in apoptotic signaling pathways can make cells more resistant to drug-induced cell death.
Q3: How can we experimentally induce this compound resistance in our cancer cell line model?
Inducing drug resistance in vitro is a common method to study resistance mechanisms. Two primary methods can be employed:
-
Stepwise Dose-Escalation: This involves continuous exposure of the cell line to gradually increasing concentrations of this compound over a prolonged period (several months). This method tends to have a higher success rate.
-
High-Concentration Pulsatile Exposure: This method involves treating the cells with a high concentration of this compound for a short period, followed by a recovery phase. This process is repeated multiple times.
The choice of method can influence the type of resistance mechanisms that develop.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Generate a growth curve for your cell line to determine the optimal seeding density that ensures cells remain in the exponential growth phase throughout the assay. |
| Drug Concentration Range | Perform a preliminary dose-ranging study with wide concentration intervals (e.g., 10-fold dilutions) to identify the approximate responsive range before conducting experiments with more narrowly spaced concentrations. |
| Assay Duration | Optimize the drug treatment duration. Ideally, it should be long enough for the cells to undergo at least one to two cell divisions. |
| Experimental Variability | Ensure consistent cell passage numbers, media components, and incubation conditions. Use technical and biological replicates to assess variability. |
Problem 2: Our newly generated this compound-resistant cell line shows cross-resistance to other compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Upregulation of Efflux Pumps | This is a common mechanism of multi-drug resistance. Perform western blotting or qPCR to assess the expression levels of common efflux pumps like P-glycoprotein (MDR1). You can also perform a functional assay by measuring this compound accumulation with and without an efflux pump inhibitor. |
| Shared Resistance Mechanism | The other compounds may share a similar mechanism of action or be affected by the same resistance pathway that has been activated in the this compound-resistant cells. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line via Continuous Exposure
-
Determine Initial this compound Concentration: Establish the GI50 (concentration causing 50% growth inhibition) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initiate Treatment: Culture the parental cells in media containing this compound at a starting concentration equal to the GI50.
-
Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in small increments every 2-3 weeks.
-
Establish a Resistant Clone: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial GI50).
-
Characterize the Resistant Phenotype: Regularly assess the GI50 of the resistant cell line to quantify the level of resistance.
Protocol 2: Assessment of Efflux Pump Activity
-
Cell Seeding: Seed both the parental and this compound-resistant cells in a 96-well plate at a predetermined optimal density.
-
Pre-incubation with Efflux Pump Inhibitor: Treat the cells with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A) for 1-2 hours. Include control wells without the inhibitor.
-
This compound Treatment: Add serial dilutions of this compound to the wells, both with and without the efflux pump inhibitor.
-
Incubation and Viability Assay: Incubate the plate for a duration appropriate for your cell line (e.g., 72 hours) and then perform a cell viability assay.
-
Data Analysis: Compare the IC50 values of this compound in the presence and absence of the efflux pump inhibitor for both cell lines. A significant decrease in the IC50 in the presence of the inhibitor suggests the involvement of efflux pumps in the resistance mechanism.
Data Presentation
Table 1: Illustrative IC50 Values for Parental and this compound-Resistant (Toly-R) Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | 15.2 ± 1.8 | 1.0 |
| Toly-R | 185.6 ± 12.3 | 12.2 |
Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound IC50
| Cell Line | Treatment | This compound IC50 (µM) |
| Parental | This compound alone | 14.9 ± 2.1 |
| Parental | This compound + EPI | 13.5 ± 1.9 |
| Toly-R | This compound alone | 188.3 ± 15.7 |
| Toly-R | This compound + EPI | 45.1 ± 5.4 |
Visualizations
Caption: Potential mechanisms of this compound action and resistance.
Caption: Workflow for generating a this compound-resistant cell line.
References
Technical Support Center: Enhancing the Duration of Action of Tolycaine Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for enhancing the duration of action of Tolycaine formulations. This compound is an amide-type local anesthetic used to block nerve conduction and provide temporary, localized pain relief.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other local anesthetics, primarily works by blocking voltage-gated sodium channels within the nerve cell membrane.[2] This inhibition prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses. This results in a temporary loss of sensation in the area of application.
Q2: What are the common strategies to prolong the duration of action of a local anesthetic like this compound?
A2: The main strategies to extend the duration of action fall into two categories:
-
Use of Adjuvants: These are substances added to the anesthetic solution. Vasoconstrictors like epinephrine are commonly used to decrease local blood flow, which slows the rate of absorption of the anesthetic away from the nerve, keeping the drug concentration at the site of action higher for longer.[3][4] Other adjuvants like dexamethasone and alpha-2 agonists (e.g., clonidine, dexmedetomidine) can also prolong the anesthetic effect through various mechanisms.
-
Advanced Drug Delivery Systems: These systems are designed to release the anesthetic slowly over time. Examples include encapsulation in liposomes, polymeric nanoparticles, and hydrogels. These carriers protect the drug from rapid clearance and provide a sustained release at the target site.
Q3: Can I use epinephrine with my this compound formulation? What are the benefits and risks?
A3: Yes, epinephrine is a common vasoconstrictor used with local anesthetics.
-
Benefits: It prolongs the duration of anesthesia by reducing local blood flow and slowing the systemic absorption of this compound. This not only extends the analgesic effect but can also increase the safety margin by keeping the systemic blood level of the anesthetic lower, reducing the risk of overdose.
-
Risks: Epinephrine can have systemic cardiovascular effects, such as increased heart rate and blood pressure. There is also a risk of increased neurotoxicity, particularly in patients with underlying conditions like diabetic neuropathy. Careful consideration of the patient's medical history is crucial.
Q4: What are liposomes and how can they extend this compound's action?
A4: Liposomes are microscopic vesicles composed of a phospholipid bilayer surrounding an aqueous core. They are biodegradable and non-toxic. This compound can be encapsulated within these vesicles. This encapsulation provides a controlled, slow release of the drug at the injection site, which can significantly prolong the anesthetic effect and reduce the risk of systemic toxicity. For instance, liposomal bupivacaine has been shown to provide pain relief for up to 72 hours, compared to about 7 hours for the standard formulation.
Q5: Are there other drug delivery systems besides liposomes?
A5: Yes, several other nano-based drug delivery systems are being researched for local anesthetics. Polymeric nanoparticles, made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), are widely studied due to their excellent biocompatibility and ability to provide controlled drug release. Alginate/chitosan nanoparticles have also shown promise in prolonging the duration of sensory and motor blockade in preclinical models. Lipid-polymer hybrid nanoparticles (LPNs) are another option that may offer improved efficacy compared to traditional liposomes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Shorter than expected duration of anesthesia | 1. Rapid Systemic Absorption: High vascularity at the injection site can quickly clear the anesthetic. 2. Formulation Instability: The this compound formulation may be degrading or not releasing the drug as expected. 3. Incorrect Dose: The administered dose may be insufficient for the desired duration. | 1. Add a Vasoconstrictor: Incorporate an adjuvant like epinephrine (e.g., 1:200,000 concentration) to reduce local blood flow. 2. Optimize Formulation: If using a delivery system, re-evaluate encapsulation efficiency and release kinetics. Ensure proper storage conditions. 3. Dose-Response Study: Conduct a dose-ranging study to determine the optimal concentration for the desired effect duration. |
| Poor encapsulation efficiency in liposomal/nanoparticle formulation | 1. Incorrect Lipid/Polymer to Drug Ratio: The ratio of the carrier material to this compound is critical for successful encapsulation. 2. Suboptimal Preparation Method: Issues with homogenization, sonication, or extrusion can lead to poor vesicle/particle formation. 3. pH Mismatch: The pH of the buffer can affect the charge of both the drug and the carrier, influencing encapsulation. | 1. Vary Ratios: Experiment with different ratios of lipids/polymers to this compound to find the optimal loading capacity. 2. Refine Protocol: Ensure all preparation steps are performed at the correct temperature and for the appropriate duration. Refer to the detailed protocol below. 3. Adjust pH: Optimize the pH of the hydration buffer to maximize the electrostatic interaction or partitioning of this compound into the carrier. |
| Inconsistent results in in vivo animal models | 1. Variable Injection Technique: Inconsistent placement or volume of the injection can lead to high variability. 2. Inappropriate Animal Model or Endpoint: The chosen model or the method of assessing anesthesia (e.g., tail-flick, paw withdrawal) may not be sensitive enough. 3. Animal Stress: High stress levels in animals can alter pain perception and response. | 1. Standardize Injection: Use a consistent anatomical landmark for injection and a precise volume delivery method (e.g., a microsyringe). 2. Select Appropriate Test: The mouse tail-flick test is a reliable method for quantifying the duration of local anesthetic-induced conduction block. Ensure the chosen endpoint is objective and measurable. 3. Acclimatize Animals: Allow animals to acclimate to the testing environment and handling to minimize stress-induced variability. |
| Signs of systemic toxicity (e.g., seizures, cardiovascular changes in animal models) | 1. High "Burst Release": In controlled-release formulations, a large initial amount of drug may be released too quickly. 2. Accidental Intravascular Injection: Direct injection into a blood vessel leads to rapid systemic distribution. 3. Overdose: The total administered dose is too high. | 1. Modify Formulation: Adjust the formulation to reduce burst release. This can sometimes be achieved by increasing the drug concentration within the polymer matrix. 2. Aspirate Before Injecting: Always aspirate to ensure the needle is not in a blood vessel before injecting the formulation. 3. Reduce Dose: Lower the total dose of this compound administered. The use of controlled-release systems can often allow for a lower total dose while maintaining efficacy. |
Quantitative Data Summary
Table 1: Effect of Adjuvants on Local Anesthetic Sensory Block Duration
| Local Anesthetic | Adjuvant (Dose) | Mean Increase in Block Duration (approx.) | Reference |
| Lidocaine | Epinephrine (low dose) | 30 minutes | |
| Bupivacaine | Clonidine | 2 hours | |
| Bupivacaine | Dexamethasone | Up to 7 hours | |
| Bupivacaine | Dexmedetomidine | Varies, can be significant but with side effects | |
| Prilocaine | Magnesium (150mg) | Significant prolongation |
Note: Data is derived from studies on various local anesthetics, as specific quantitative data for this compound with these adjuvants is limited. The principles are broadly applicable.
Table 2: Comparison of Drug Delivery Systems for Local Anesthetics
| Delivery System | Anesthetic | Key Finding | Reference |
| Liposomes (multivesicular) | Bupivacaine | Duration extended up to 72 hours from ~7 hours. | |
| Polymeric Nanoparticles (alginate/chitosan) | Bupivacaine | Enhanced intensity and prolonged duration of motor and sensory blockade. | |
| Poly ε-caprolactone Nanospheres | Lidocaine | Two-fold increase in sensory block duration compared to solution. | |
| Lipid-Polymer Hybrid Nanoparticles (LPNs) | Lidocaine | Showed significantly better in vitro skin permeation and in vivo anesthetic effects compared to liposomes. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing multilamellar vesicles (MLVs).
Materials:
-
This compound hydrochloride
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: a. Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol solvent mixture in a round-bottom flask. b. Add this compound to the lipid solution. The drug-to-lipid ratio should be optimized (e.g., start at 1:10 w/w). c. Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (e.g., 40°C) until a thin, dry lipid film forms on the inner wall. Ensure all solvent is removed.
-
Hydration: a. Add pre-warmed (e.g., 40°C) PBS (pH 7.4) to the flask containing the lipid film. b. Agitate the flask by hand or on a vortex mixer for 30-60 minutes. This process allows the lipid film to hydrate and form MLVs, encapsulating the aqueous buffer and dissolved this compound.
-
Size Reduction (Optional but Recommended): a. To achieve a more uniform size distribution (large unilamellar vesicles, LUVs), sonicate the MLV suspension in a bath sonicator for 5-10 minutes. b. For a highly uniform size, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done multiple times (e.g., 10-15 passes).
-
Purification: a. Remove any unencapsulated (free) this compound by dialysis against PBS or by size exclusion chromatography.
-
Characterization: a. Determine particle size and zeta potential using dynamic light scattering (DLS). b. Calculate encapsulation efficiency by disrupting the purified liposomes (e.g., with a detergent like Triton X-100) and measuring the this compound concentration using HPLC or UV-Vis spectrophotometry.
Protocol 2: In Vivo Evaluation of Anesthetic Duration (Mouse Tail-Flick Test)
This protocol is a standard method for assessing the duration of sensory nerve blockade.
Materials:
-
Male mice (e.g., C57BL/6, 20-25g)
-
This compound formulation (and control vehicle)
-
Tail-flick analgesia meter (radiant heat source)
-
Microsyringe (e.g., 50 µL)
Methodology:
-
Acclimatization: a. Acclimatize mice to the testing room and handling for at least 3 days prior to the experiment. b. On the day of testing, allow mice to acclimate to the testing apparatus for 15-30 minutes.
-
Baseline Measurement: a. Gently restrain each mouse and place its tail over the radiant heat source of the tail-flick meter. b. Measure the baseline tail-flick latency (TFL), which is the time it takes for the mouse to flick its tail away from the heat. c. A cut-off time (e.g., 10 seconds) must be set to prevent tissue damage. d. Obtain at least three stable baseline readings for each mouse.
-
Injection: a. Inject a small volume (e.g., 20 µL) of the this compound formulation subcutaneously at the base of the tail. Administer the control vehicle to a separate group of mice.
-
Post-Injection Measurement: a. Measure the TFL at regular intervals (e.g., every 10-15 minutes) after the injection. b. The duration of sensory block is defined as the time from injection until the TFL returns to the pre-injection baseline level.
-
Data Analysis: a. Plot the mean TFL over time for each group. b. Compare the duration of action between the this compound formulation and the control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests or a log-rank test of survival curves).
Visualizations
Signaling Pathways & Mechanisms
Caption: Mechanism of this compound and prolongation by vasoconstrictors.
Experimental Workflow
Caption: Workflow for developing long-acting this compound formulations.
Troubleshooting Logic
References
Mitigating the convulsive effects of high-dose Tolycaine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the convulsive effects of high-dose Tolycaine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced convulsions?
A1: At high systemic concentrations, this compound, a local anesthetic, can cross the blood-brain barrier and cause central nervous system (CNS) toxicity.[1][2] The primary mechanism is the blockade of voltage-gated sodium channels in neuronal membranes.[3][4] While this action is responsible for its anesthetic effect at therapeutic doses, at toxic levels, it can lead to an imbalance between excitatory and inhibitory signals in the brain.[4] High concentrations of this compound can paradoxically lead to neuronal hyperexcitability, manifesting as seizures. Experimental evidence suggests that seizures induced by high-dose this compound often originate in the amygdala.
Q2: What are the initial signs of this compound-induced CNS toxicity?
A2: Early symptoms of CNS toxicity often precede the onset of convulsions and can include numbness of the tongue and perioral area, restlessness, dizziness, visual disturbances, and muscle twitches. Recognizing these prodromal signs is critical for early intervention and prevention of more severe neurological events.
Q3: What is the recommended first-line treatment for this compound-induced seizures?
A3: The immediate priority is to stop the administration of this compound and manage the patient's airway to ensure adequate oxygenation. Benzodiazepines, such as lorazepam or diazepam, are the pharmacological treatment of choice for controlling seizures. In cases of severe, refractory seizures, other agents like propofol or barbiturates may be considered, although caution is advised due to the potential for cardiovascular depression.
Q4: What is the role of intravenous lipid emulsion therapy in managing this compound toxicity?
A4: Intravenous lipid emulsion (ILE) therapy is a crucial antidote for severe local anesthetic systemic toxicity (LAST), including convulsions and cardiovascular collapse. The "lipid sink" theory is the most widely accepted mechanism, suggesting that the lipid emulsion sequesters the lipophilic this compound molecules in the plasma, reducing their availability to bind to target sites in the CNS and myocardium.
Troubleshooting Guides
Scenario 1: Unexpected Seizure Activity in an Animal Model During this compound Infusion
| Potential Cause | Troubleshooting Steps |
| Dosage Miscalculation | Immediately cease this compound infusion. Re-calculate the dose based on the animal's exact weight. |
| Rapid Infusion Rate | Stop the infusion. If restarting is necessary, use a calibrated syringe pump to ensure a slow, controlled rate of administration. |
| Inadvertent Intravascular Injection | If the intended route was not intravenous, assume accidental IV administration and manage as a systemic overdose. Monitor vital signs closely. |
| Individual Animal Susceptibility | Some animals may have a lower seizure threshold. Consider screening animals for baseline seizure susceptibility in future experiments. |
| Drug Interaction | Review all co-administered substances for potential interactions that could lower the seizure threshold. |
Scenario 2: Ineffective Seizure Control with First-Line Treatment
| Potential Cause | Troubleshooting Steps |
| Inadequate Benzodiazepine Dose | Administer a repeat dose of the benzodiazepine according to established protocols. |
| Severe Toxicity | Prepare to administer intravenous lipid emulsion therapy. |
| Hypoxia and Acidosis | Ensure the airway is secure and provide ventilatory support to correct hypoxia and acidosis, as these conditions can exacerbate neurotoxicity. |
| Refractory Seizures | Consider second-line anticonvulsants such as propofol or a barbiturate, while closely monitoring hemodynamic status. |
Experimental Protocols & Data
Key Experimental Protocol: Induction of this compound Seizures in a Rodent Model
This protocol describes a method for inducing tonic-clonic seizures with this compound for the purpose of evaluating potential mitigating agents.
-
Animal Model: Male Wistar rats (250-300g).
-
Drug Preparation: Prepare a 2% this compound hydrochloride solution in sterile saline.
-
Administration: Infuse the this compound solution intravenously via a tail vein catheter at a constant rate.
-
Seizure Threshold Determination: The primary endpoint is the dose of this compound (in mg/kg) that induces the first generalized tonic-clonic seizure. A study in rats found the median convulsive dose of lidocaine to be 18.7 ± 2.6 mg/kg.
-
Monitoring: Continuously monitor the animal for behavioral changes and seizure activity using a scoring system such as the Racine scale. Electroencephalogram (EEG) monitoring can provide more precise seizure onset detection.
Quantitative Data: Efficacy of Anticonvulsants Against this compound-Induced Seizures
The following table summarizes data on the effectiveness of various anticonvulsant agents in antagonizing this compound-induced seizures in a mouse model.
| Anticonvulsant Agent | Effect on this compound-Induced Seizures | Reference |
| Chlordiazepoxide | Antagonized | |
| Phenobarbital | Antagonized | |
| Valproate | Antagonized | |
| Trimethadione | Antagonized | |
| Muscimol | Antagonized | |
| Ethosuximide | Ineffective | |
| Phenytoin | Potentiated |
Visualizations
Signaling Pathway: this compound's Effect on Neuronal Excitability
Caption: Mechanism of this compound-induced seizures and benzodiazepine intervention.
Experimental Workflow: Evaluating a Novel Anticonvulsant
Caption: Workflow for assessing the efficacy of a novel anticonvulsant against this compound.
Logical Relationship: Treatment Algorithm for this compound-Induced Seizures
References
- 1. Local Anesthetic Systemic Toxicity: Management & More | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 2. Adverse effects and drug interactions associated with local and regional anaesthesia [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Practice Guidelines : Local anaesthetic poisoning [rch.org.au]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
Technical Support Center: Purifying Synthesized Tolycaine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Tolycaine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: this compound is typically synthesized via a two-step process. The first step involves the acylation of methyl 2-amino-3-methylbenzoate with chloroacetyl chloride to form the intermediate, methyl 2-(2-chloroacetamido)-3-methylbenzoate. This intermediate is then reacted with diethylamine in the second step to yield this compound.
Caption: General synthetic pathway for this compound.
Q2: What are the most common impurities encountered during this compound synthesis?
A2: The most common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual methyl 2-amino-3-methylbenzoate and N,N-diethyl-2-chloroacetamide (formed from chloroacetyl chloride and diethylamine).
-
Hydrolysis Products: The ester and amide functional groups in this compound can undergo hydrolysis to form 2-((2-(diethylamino)acetyl)amino)-3-methylbenzoic acid and methyl 2-amino-3-methylbenzoate respectively.
-
Over-alkylation or Side-reaction Products: Although less common, side reactions can lead to the formation of dimers or other related substances.
Caption: Common sources of impurities in this compound synthesis.
Q3: Which analytical techniques are recommended for assessing this compound purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities. Other techniques such as Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress and purification efficiency. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
Problem 1: My final product has a low melting point and a broad melting range.
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials or solvent residue. | Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A well-chosen solvent will dissolve this compound at high temperatures but not at low temperatures, while impurities remain in solution. See Experimental Protocol 1 for a detailed recrystallization procedure. |
| Significant amount of hydrolysis products. | Column Chromatography: If recrystallization is ineffective, column chromatography provides a more powerful separation based on polarity differences. See Experimental Protocol 2 for guidance on column chromatography. |
Problem 2: TLC analysis of my crude product shows multiple spots close to the product spot.
| Possible Cause | Suggested Solution |
| Structurally similar impurities (e.g., hydrolysis products). | Optimize TLC Solvent System: Experiment with different solvent systems to achieve better separation on the TLC plate. This will translate to better separation during column chromatography. A common starting point for amides is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or acetone). |
| Co-elution of impurities with the product. | Gradient Elution in Column Chromatography: If isocratic elution (using a single solvent mixture) fails to separate the impurities, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run. |
Problem 3: My recrystallized this compound is still not pure enough according to HPLC analysis.
| Possible Cause | Suggested Solution |
| The chosen recrystallization solvent is not optimal. | Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the ideal one. A good recrystallization solvent should dissolve this compound poorly at room temperature but well at its boiling point. Consider mixed-solvent systems if a single solvent is not effective. |
| Impurities are co-crystallizing with the product. | Second Recrystallization or Column Chromatography: A second recrystallization using a different solvent system may be effective. If co-crystallization is persistent, column chromatography is the recommended next step. |
Quantitative Data on Purification Methods
The following table summarizes typical purity levels that can be achieved for local anesthetics similar to this compound using different purification techniques. Actual results may vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Reference |
| Single Recrystallization | 98.0 - 99.5% | General knowledge from organic chemistry purification. |
| Multiple Recrystallizations | > 99.5% | General knowledge from organic chemistry purification. |
| Flash Column Chromatography | 97.0 - 99.0% | General knowledge from organic chemistry purification. |
| Preparative HPLC | > 99.8% | General knowledge from organic chemistry purification. |
Experimental Protocols
Experimental Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing unreacted starting materials and minor impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, acetone/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. For aromatic amides, mixtures like ethanol/water or acetone/hexane are often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound.
Experimental Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from impurities with similar solubility but different polarities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., hexane:ethyl acetate from 9:1 to 1:1). The ideal system will show good separation between the this compound spot and impurity spots, with the this compound spot having an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combining and Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified this compound under vacuum.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound purification.
Validation & Comparative
Tolycaine and Lidocaine: A Comparative Analysis of Nerve Impulse Blockade
A detailed guide for researchers and drug development professionals on the relative efficacy of Tolycaine and Lidocaine in blocking nerve impulses, supported by available experimental data and mechanistic insights.
Introduction
This compound and Lidocaine are both amide-type local anesthetics, a class of drugs that reversibly block nerve impulse transmission, leading to a temporary loss of sensation in a localized area. Their primary mechanism of action involves the blockade of voltage-gated sodium channels within the neuronal cell membrane. By inhibiting the influx of sodium ions, these agents prevent the depolarization of the nerve membrane and the subsequent propagation of action potentials. While Lidocaine is a widely studied and clinically established local anesthetic, comprehensive comparative data for this compound is less prevalent in publicly accessible literature. This guide aims to provide a detailed comparison of their efficacy based on available scientific information.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The fundamental mechanism by which both this compound and Lidocaine induce nerve blockade is through their interaction with voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials along the nerve axon.
The process can be summarized in the following steps:
-
Penetration of the Nerve Sheath and Cell Membrane: In their un-ionized, lipid-soluble form, both this compound and Lidocaine diffuse across the nerve sheath and the neuronal cell membrane to reach the axoplasm.
-
Ionization within the Axoplasm: Once inside the slightly more acidic environment of the axoplasm, the local anesthetic molecules partially convert to their ionized, cationic form.
-
Binding to Sodium Channels: The positively charged form of the anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel, accessible from the intracellular side.
-
Inhibition of Sodium Ion Influx: This binding effectively blocks the sodium channel, preventing the influx of sodium ions that is necessary for the rising phase of the action potential.
-
Blockade of Nerve Conduction: The inhibition of sodium influx raises the threshold for nerve excitation and slows the rate of depolarization to the point where an action potential can no longer be generated or propagated.
Comparative Efficacy: Quantitative Data
| Parameter | This compound | Lidocaine | References |
| Anesthetic Class | Amide | Amide | [2] |
| Potency (IC50 for Na+ Channel Block) | Data not available | ~204 µM (in vitro, Xenopus sciatic nerve) | |
| Onset of Action | Data not available | Rapid | |
| Duration of Action | Data not available | Intermediate |
Note: The lack of quantitative data for this compound significantly limits a direct numerical comparison of its potency and efficacy with Lidocaine. The information available on this compound primarily confirms its classification as an amide local anesthetic and its general anesthetic properties observed in animal models.[2][3]
Experimental Protocols
To evaluate the efficacy of local anesthetics in blocking nerve impulses, a variety of in vitro and in vivo experimental models are employed. Understanding these methodologies is crucial for interpreting the available data and for designing future comparative studies.
In Vitro Electrophysiology
-
Objective: To directly measure the effect of the local anesthetic on nerve impulse conduction and ion channel function.
-
Model: Isolated nerve preparations (e.g., frog sciatic nerve, rat sciatic nerve) or cultured neuronal cells.
-
Methodology:
-
The nerve or cells are placed in a recording chamber and superfused with a physiological salt solution.
-
Stimulating electrodes are used to elicit compound action potentials (CAPs) or single-unit action potentials.
-
Recording electrodes measure the amplitude and conduction velocity of the action potentials.
-
The local anesthetic is added to the superfusion solution at various concentrations.
-
The concentration-dependent block of the action potential is measured to determine parameters like the half-maximal inhibitory concentration (IC50).
-
Patch-clamp techniques can be used on single cells to study the effect of the drug on the kinetics of voltage-gated sodium channels.
-
In Vivo Nerve Block Models
-
Objective: To assess the anesthetic efficacy (onset, duration, and depth of block) in a living organism.
-
Model: Animal models, commonly rats or mice.
-
Methodology:
-
A specific peripheral nerve (e.g., sciatic nerve) is targeted for the nerve block.
-
The local anesthetic is injected in close proximity to the nerve.
-
The onset and duration of the sensory and/or motor block are assessed using behavioral tests (e.g., tail-flick test for sensory block, motor function tests).
-
Different concentrations and volumes of the anesthetic are tested to establish a dose-response relationship.
-
Discussion and Future Directions
While both this compound and Lidocaine are classified as amide local anesthetics and are expected to share a similar mechanism of action, the current body of scientific literature lacks the necessary quantitative data to perform a robust, direct comparison of their efficacy in blocking nerve impulses.
Lidocaine is a well-characterized local anesthetic with a rapid onset and intermediate duration of action. Its potency has been quantified in various in vitro and in vivo models.
For this compound, the available information confirms its anesthetic properties in animal models, but crucial data on its potency (e.g., IC50), onset, and duration of nerve block are not publicly available.[3] It has been noted as a reference compound in the development of new local anesthetics, suggesting its properties are of interest to the research community.
To provide a definitive comparison, further research is required. Specifically, head-to-head in vitro electrophysiology studies on isolated nerves and in vivo nerve block studies in animal models would be necessary to elucidate the relative potency, onset, and duration of action of this compound compared to Lidocaine. Such studies would provide the essential data for a comprehensive understanding of this compound's potential as a local anesthetic.
Conclusion
Based on the currently available information, Lidocaine remains the well-established and extensively documented local anesthetic. This compound is recognized as an amide local anesthetic with demonstrated anesthetic effects, but a lack of quantitative efficacy data prevents a direct and detailed comparison with Lidocaine. Future research focusing on the direct comparison of these two compounds is necessary to fully characterize the nerve-blocking properties of this compound and to determine its relative efficacy.
References
A Comparative Analysis of Tolycaine and Other Amide Anesthetics: A Guide for Researchers
A comprehensive review of the physicochemical properties, pharmacokinetics, and pharmacodynamics of Tolycaine in comparison to widely used amide local anesthetics such as lidocaine, bupivacaine, and ropivacaine. This guide aims to provide researchers, scientists, and drug development professionals with a detailed analysis supported by available data and standardized experimental protocols.
The quest for the ideal local anesthetic—one that combines a rapid onset of action, prolonged duration of analgesia, and a wide margin of safety—is a continuous endeavor in pharmacology. Amide local anesthetics represent a cornerstone of pain management in clinical practice. While agents like lidocaine, bupivacaine, and ropivacaine are extensively studied and utilized, lesser-known compounds such as this compound warrant a thorough comparative evaluation to understand their potential role and clinical utility. This guide provides a comparative analysis of this compound and other prominent amide anesthetics, summarizing their key characteristics and presenting standardized methodologies for their evaluation.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The clinical performance of a local anesthetic is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Key parameters such as pKa, lipid solubility, and protein binding dictate the onset, potency, and duration of action.
This compound, an amide local anesthetic, has been primarily utilized in dental and ophthalmic procedures[1][2]. Like other amide anesthetics, its mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve fibers, thereby inhibiting the propagation of pain signals[3].
Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Amide Anesthetics
| Property | This compound | Lidocaine | Bupivacaine | Ropivacaine |
| Chemical Formula | C₁₅H₂₂N₂O₃[1] | C₁₄H₂₂N₂O[4] | C₁₈H₂₈N₂O | C₁₇H₂₆N₂O |
| Molecular Weight ( g/mol ) | 278.35 | 234.34 | 288.43 | 274.40 |
| pKa | 7.6 - 9.2 (typical range for amides) | 7.9 | 8.1 | 8.1 |
| Lipid Solubility (Octanol/Buffer Ratio) | Data not available | 2.9 | 27.5 | 2.8 |
| Protein Binding (%) | Data not available | 60-90 | >95 | 94 |
| Onset of Action | Rapid | Rapid (2-5 min) | Slow (5-10 min) | Slow (10-15 min) |
| Duration of Action | Data not available | Moderate (1-2 hours) | Long (2-4 hours) | Long (2-6 hours) |
| Metabolism | Hepatic (presumed) | Hepatic (CYP1A2, CYP3A4) | Hepatic | Hepatic |
| Excretion | Renal (presumed) | Renal | Renal | Renal |
Efficacy and Toxicity: A Gap in the Data for this compound
While extensive clinical trial data exists for lidocaine, bupivacaine, and ropivacaine, there is a notable absence of direct, head-to-head comparative studies involving this compound. The available information on this compound's toxicity is primarily from animal studies, which indicate a potential for central nervous system (CNS) effects, such as convulsions, at higher doses.
Table 2: Comparative Efficacy and Toxicity of Amide Anesthetics
| Parameter | This compound | Lidocaine | Bupivacaine | Ropivacaine |
| Potency (Relative to Lidocaine) | Data not available | 1 | 4 | 4 |
| Primary Clinical Use | Dental, Ophthalmic | Topical, Infiltration, Nerve Blocks | Epidural, Spinal, Nerve Blocks | Epidural, Infiltration, Nerve Blocks |
| Systemic Toxicity | Convulsions observed in rats at 140-150 mg/kg (i.p.) | CNS and cardiotoxicity at high doses | Higher cardiotoxicity than lidocaine | Lower cardiotoxicity than bupivacaine |
| LD₅₀ (Oral, Mouse) | Data not available | 292 mg/kg (hydrochloride) | Data not available | Data not available |
Note: The lack of standardized, comparative toxicity data for this compound makes a direct risk-benefit assessment challenging.
Signaling Pathways and Experimental Workflows
To facilitate further research and a standardized approach to evaluating local anesthetics, this section provides diagrams of the key signaling pathway and a typical experimental workflow.
Caption: General signaling pathway of amide local anesthetics.
Caption: A representative experimental workflow for the comparative analysis of local anesthetics.
Detailed Experimental Protocols
For the purpose of standardization and reproducibility, detailed experimental protocols for key assays are provided below.
In Vivo Model for Efficacy Testing: Rat Sciatic Nerve Block
Objective: To determine the onset and duration of sensory and motor blockade of a local anesthetic.
Animals: Male Wistar rats (250-300g).
Procedure:
-
Anesthetize the rat with isoflurane.
-
Inject the test anesthetic solution (e.g., 0.2 mL of 0.5% solution) perineurally to the sciatic nerve.
-
Sensory Block Assessment: Apply a noxious stimulus (e.g., tail clip or von Frey filaments) to the plantar surface of the hind paw at regular intervals. The absence of a withdrawal reflex indicates a sensory block. The time from injection to the absence of reflex is the onset of action . The time from onset to the return of the reflex is the duration of action .
-
Motor Block Assessment: Observe the animal's ability to use the injected limb for movement and weight-bearing. A motor function scale can be used for quantification.
-
Monitor the animal for any signs of systemic toxicity.
In Vitro Model for Cytotoxicity Assessment: MTT Assay on Neuronal Cells
Objective: To determine the concentration-dependent cytotoxicity of a local anesthetic on neuronal cells.
Cells: SH-SY5Y human neuroblastoma cell line or primary dorsal root ganglion (DRG) neurons.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the local anesthetic in the cell culture medium.
-
Replace the medium in the wells with the anesthetic-containing medium and incubate for a defined period (e.g., 24 hours).
-
Remove the anesthetic-containing medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The concentration that reduces cell viability by 50% is the IC₅₀ .
Conclusion
The landscape of amide local anesthetics is dominated by well-characterized agents such as lidocaine, bupivacaine, and ropivacaine. While this compound has found a niche in specific clinical applications, a comprehensive understanding of its comparative efficacy and safety profile is hampered by a lack of direct, quantitative experimental data. This guide highlights the existing knowledge and underscores the need for further rigorous, comparative studies to fully elucidate the pharmacological profile of this compound. The provided experimental protocols offer a framework for such future investigations, which are crucial for evidence-based drug selection and development in the field of local anesthesia.
References
Validating the Anti-inflammatory Effects of Tolycaine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Tolycaine, a local anesthetic, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct in vivo research on this compound's anti-inflammatory properties, this guide draws parallels with Lidocaine, a structurally and functionally similar local anesthetic with well-documented anti-inflammatory effects.[1][2][3][4] The experimental data presented is synthesized from established in vivo models of inflammation and serves as a framework for designing and evaluating future studies on this compound.
Comparative Efficacy of Anti-inflammatory Agents
The following table summarizes the potential in vivo efficacy of this compound, benchmarked against standard NSAIDs, in a common acute inflammation model. The data for this compound is extrapolated from studies on Lidocaine.
| Compound | Dosage Range (mg/kg) | Model | Key Efficacy Endpoints & Percentage Inhibition of Edema | Primary Mechanism of Action |
| This compound (projected) | 10 - 50 | Carrageenan-induced Paw Edema | Reduction in paw volume (30-50%), decreased pro-inflammatory cytokine levels (TNF-α, IL-6) | Inhibition of voltage-gated sodium channels, suppression of NF-κB activation, reduced cytokine release.[2] |
| Diclofenac | 5 - 20 | Carrageenan-induced Paw Edema | Reduction in paw volume (40-60%), inhibition of COX-1 and COX-2 enzymes | Non-selective COX inhibitor, reducing prostaglandin synthesis. |
| Ibuprofen | 10 - 100 | Carrageenan-induced Paw Edema | Reduction in paw volume (35-55%), inhibition of COX enzymes | Non-selective COX inhibitor, reducing prostaglandin synthesis. |
| Celecoxib | 10 - 50 | Carrageenan-induced Paw Edema | Reduction in paw volume (40-60%), selective inhibition of COX-2 | Selective COX-2 inhibitor, reducing prostaglandin synthesis with potentially fewer gastrointestinal side effects. |
Experimental Protocols
A detailed methodology for a standard in vivo anti-inflammatory assay is provided below.
Carrageenan-Induced Paw Edema Model
This widely used and validated model assesses the efficacy of acute anti-inflammatory agents.
1. Animals:
-
Male Wistar rats or Swiss albino mice, weighing 150-200g, are used.
-
Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.
-
Animals are acclimatized for at least one week before the experiment.
2. Experimental Groups:
-
Group I (Control): Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Diclofenac, 10 mg/kg).
-
Group III-V (Test Drug): Receives this compound at varying doses (e.g., 10, 25, 50 mg/kg).
3. Procedure:
-
The initial paw volume of the right hind paw of each animal is measured using a plethysmometer.
-
The respective treatments (vehicle, standard, or test drug) are administered orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), 0.1 ml of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
4. Data Analysis:
-
The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of <0.05 is considered statistically significant.
5. Biochemical Analysis (Optional):
-
At the end of the experiment, animals can be euthanized, and the paw tissue can be collected.
-
The tissue can be homogenized to measure the levels of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, and prostaglandins (PGE2) using ELISA kits.
-
Myeloperoxidase (MPO) activity can also be measured as an indicator of neutrophil infiltration.
Visualizing Mechanisms and Workflows
Inflammatory Signaling Pathway Potentially Targeted by this compound
The following diagram illustrates the proposed anti-inflammatory mechanism of this compound, based on the known actions of Lidocaine. It is hypothesized that this compound, similar to Lidocaine, can suppress the inflammatory cascade by inhibiting the activation of key transcription factors like NF-κB.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for In Vivo Anti-inflammatory Screening
The following diagram outlines the typical workflow for evaluating the anti-inflammatory effects of a test compound in an in vivo model.
Caption: In vivo anti-inflammatory screening workflow.
Discussion and Future Directions
While the data on Lidocaine suggests a promising anti-inflammatory potential for this compound, direct in vivo studies are imperative for validation. Future research should focus on:
-
Dose-response studies to determine the optimal therapeutic window for this compound's anti-inflammatory effects.
-
Chronic inflammation models , such as collagen-induced arthritis, to evaluate its efficacy in long-term inflammatory conditions.
-
Head-to-head comparison studies with a wider range of NSAIDs and other local anesthetics.
-
Mechanistic studies to elucidate the precise molecular targets of this compound in the inflammatory cascade, including its effects on various ion channels, G-protein-coupled receptors, and downstream signaling pathways.
By undertaking these investigations, the full therapeutic potential of this compound as an anti-inflammatory agent can be realized, potentially offering a valuable alternative or adjunct to existing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory aspects of Lidocaine: a neglected therapeutic stance for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro mechanisms and in vivo efficacy of intravenous lidocaine on the neuroinflammatory response in acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Tolycaine Metabolism: A Guide for Researchers
This guide is intended for researchers, scientists, and drug development professionals interested in the comparative metabolism of Tolycaine. It aims to provide a framework for understanding its potential biotransformation across various species, supported by general experimental protocols and illustrative diagrams.
Introduction to this compound
This compound is an amide local anesthetic. Its chemical structure, methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate, shares key functional groups with other widely used amide local anesthetics. Understanding its metabolism is crucial for preclinical and clinical development, as metabolic profiles can significantly influence a drug's efficacy, toxicity, and pharmacokinetic properties across different species.
Putative Metabolic Pathways of this compound
Based on its chemical structure and the known metabolism of other amide local anesthetics like Lidocaine, this compound is predicted to undergo several key metabolic transformations, primarily in the liver. The major enzymatic reactions likely involve cytochrome P450 (CYP) isozymes and esterases.
The main putative metabolic pathways for this compound are:
-
N-De-ethylation: The sequential removal of ethyl groups from the diethylamino moiety to form monoethylglycinexylidide (MEGX) and glycinexylidide (GX) analogs of this compound.
-
Amide Hydrolysis: Cleavage of the amide bond, leading to the formation of 2-(diethylamino)acetic acid and methyl 2-amino-3-methylbenzoate.
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring.
-
Ester Hydrolysis: Cleavage of the methyl ester group to form a carboxylic acid derivative.
These pathways are illustrated in the signaling pathway diagram below.
Caption: Putative Metabolic Pathways of this compound.
Cross-Species Comparison of Metabolism (Inferred)
Significant interspecies differences in drug metabolism are common and are a critical consideration in drug development. While no direct comparative data for this compound exists, we can infer potential differences based on studies of other amide local anesthetics.
Table 1: Inferred Major Metabolites of this compound Across Species
| Species | Primary Metabolic Pathway (Inferred) | Major Metabolites (Putative) | Key Enzymes (Likely) |
| Human | N-De-ethylation, Aromatic Hydroxylation | Monoethyl-Tolycaine, Hydroxy-Tolycaine | CYP3A4, CYP1A2 |
| Dog | N-De-ethylation, Amide Hydrolysis | Monoethyl-Tolycaine, 2-(diethylamino)acetic acid | CYP3A family |
| Rat | Aromatic Hydroxylation, N-De-ethylation | Hydroxy-Tolycaine, Monoethyl-Tolycaine | CYP2D family, CYP3A family |
| Mouse | N-De-ethylation | Monoethyl-Tolycaine | Cyp3a family |
Note: The information in this table is extrapolated from data on other amide local anesthetics and should be confirmed by experimental studies on this compound.
Experimental Protocols for Studying Amide Local Anesthetic Metabolism
Standard in vitro and in vivo methods are employed to characterize the metabolism of amide local anesthetics.
4.1. In Vitro Metabolism using Liver Microsomes
This protocol is a general method to identify the primary metabolites and the CYP450 enzymes involved.
Caption: In Vitro Metabolism Experimental Workflow.
Protocol Details:
-
Microsome Preparation: Liver microsomes from different species (e.g., human, rat, dog) are prepared by differential centrifugation of liver homogenates.
-
Incubation: this compound (at various concentrations) is incubated with liver microsomes in a phosphate buffer (pH 7.4) containing a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: The mixture is centrifuged to precipitate the proteins. The supernatant is collected, and may be dried and reconstituted in a suitable solvent for analysis.
-
Analysis: The samples are analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent drug and its metabolites.
4.2. In Vivo Pharmacokinetic and Metabolite Profiling Studies
This protocol outlines a general in vivo study to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Caption: In Vivo Metabolism and PK Study Workflow.
Protocol Details:
-
Animal Dosing: A defined dose of this compound is administered to the test species (e.g., rats, dogs) via the intended clinical route (e.g., intravenous, subcutaneous).
-
Sample Collection: Blood samples are collected at various time points post-dosing. Urine and feces are collected over a defined period (e.g., 24 or 48 hours).
-
Sample Processing: Plasma is separated from blood. All biological samples are processed (e.g., extraction, concentration) to isolate the drug and its metabolites.
-
Analysis: The concentration of this compound and its metabolites in the processed samples is determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) are calculated for the parent drug. Metabolite profiles in different matrices are determined and compared across species.
Conclusion and Future Directions
The metabolism of this compound is a critical area of research that requires dedicated experimental investigation. While inferences can be drawn from structurally related compounds, direct studies are essential to accurately characterize its metabolic fate in different species. Future research should focus on:
-
In vitro metabolism studies using liver microsomes and hepatocytes from various species (including human) to identify the primary metabolites and the enzymes responsible for their formation.
-
In vivo pharmacokinetic and metabolite identification studies in relevant animal models to understand the complete ADME profile of this compound.
-
Comparative analysis of the in vitro and in vivo data to establish a robust understanding of the cross-species differences in this compound metabolism, which will be invaluable for its further development and for ensuring its safe and effective use.
Comparative Analysis of Tolycaine's Potential Antimicrobial Activity Against Standard Pharmaceutical Preservatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preservative Efficacy with Supporting Experimental Data
In the development of pharmaceutical and cosmetic products, particularly multi-dose formulations, the inclusion of preservatives is critical to prevent microbial contamination and ensure product safety and longevity. While a range of standard preservatives are widely used, the exploration of new agents with favorable efficacy and safety profiles is an ongoing pursuit. Tolycaine, a local anesthetic belonging to the amidobenzoic acid derivative class, presents an interesting candidate for investigation due to the known antimicrobial properties of related compounds.
This guide provides a comparative overview of the antimicrobial activity of commonly used preservatives, alongside a discussion of the hypothesized, yet currently unvalidated, antimicrobial potential of this compound. The information is intended to serve as a resource for researchers and formulation scientists, highlighting the need for direct experimental evaluation of this compound as a potential preservative.
Hypothesized Mechanism of Antimicrobial Action: this compound
Direct studies on the antimicrobial mechanism of this compound are not currently available in published literature. However, based on its chemical structure as an amidobenzoic acid derivative, a potential mechanism can be hypothesized. Many microorganisms synthesize folic acid, an essential B vitamin, from para-aminobenzoic acid (PABA). As a structural analog of PABA, this compound may act as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway. This inhibition would disrupt DNA synthesis and repair, leading to a bacteriostatic effect.
Validating the Role of Tolycaine in Modulating Monoamine Levels: A Comparative Guide
This guide provides a comparative analysis of Tolycaine's effects on monoamine levels, juxtaposed with other relevant compounds. It is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological profiles of local anesthetics and other monoamine-modulating agents. This document summarizes available experimental data, details methodologies for key experiments, and visualizes relevant pathways and workflows.
Introduction
This compound is a local anesthetic agent belonging to the amide class.[1] While its primary mechanism of action involves the blockade of voltage-gated sodium channels to inhibit nerve impulse conduction, emerging research has pointed towards its influence on central nervous system monoamine levels.[1] Specifically, studies have shown that this compound can induce convulsions in animal models, a phenomenon linked to significant alterations in brain monoamine concentrations.[1] This guide explores these findings in the context of other agents known to modulate monoamines, such as the local anesthetic Lidocaine and the widely used analgesic Acetaminophen, to provide a comparative perspective on this compound's neuropharmacological role.
Comparative Analysis of Monoamine Modulation
The following tables summarize the quantitative effects of this compound and selected comparator drugs on monoamine levels in the rat brain.
Table 1: Effect of this compound on Brain Monoamine Levels
| Compound | Dose | Brain Region | Monoamine | Effect | Reference |
| This compound | 140 mg/kg (i.p.) | All brain regions studied | Noradrenaline | Significant elevation in the convulsive state | [1] |
| This compound | 140 mg/kg (i.p.) | All brain regions studied | 5-Hydroxytryptamine (Serotonin) | Significant elevation in the convulsive state | [1] |
Note: Specific quantitative data (e.g., ng/g of tissue) from the primary study by Satoh et al. (1996) were not available in the reviewed literature. The study reported a "significant elevation" in the convulsive state compared to the non-convulsive state, with levels returning to normal in the post-convulsive period.
Table 2: Comparative Effects of Lidocaine on Brain Monoamine Levels
| Compound | Dose | Brain Region(s) | Monoamine | Reported Effect | Reference |
| Lidocaine HCl | 100 mg/kg (i.p.) | Various | Serotonin & Dopamine | Depletion in some regions, elevation in others | |
| Lidocaine HCl | 100 mg/kg (i.p.) | Various | Norepinephrine | Elevated levels | |
| Lidocaine | 50 mg/kg/day (15-30 days, i.p.) | Brain Mitochondria | MAO-A Activity | Slight but appreciable inhibition |
Table 3: Comparative Effects of Acetaminophen on Brain Monoamine Levels
| Compound | Dose (p.o.) | Brain Region | Monoamine | Concentration (ng/g tissue; Mean ± SEM) | Fold Change vs. Vehicle | Reference |
| Vehicle | - | Posterior Cortex | Serotonin | ~380 ± 20 | - | |
| Acetaminophen | 200 mg/kg | Posterior Cortex | Serotonin | ~450 ± 25 | ~1.18x | |
| Acetaminophen | 400 mg/kg | Posterior Cortex | Serotonin | ~500 ± 30 | ~1.32x | |
| Vehicle | - | Hypothalamus | Serotonin | ~600 ± 40 | - | |
| Acetaminophen | 400 mg/kg | Hypothalamus | Serotonin | ~750 ± 50 | ~1.25x | |
| Vehicle | - | Striatum | Serotonin | ~350 ± 20 | - | |
| Acetaminophen | 400 mg/kg | Striatum | Serotonin | ~450 ± 25 | ~1.29x | |
| Vehicle | - | Hippocampus | Serotonin | ~280 ± 15 | - | |
| Acetaminophen | 400 mg/kg | Hippocampus | Serotonin | ~350 ± 20 | ~1.25x | |
| Vehicle | - | Brain Stem | Serotonin | ~500 ± 30 | - | |
| Acetaminophen | 400 mg/kg | Brain Stem | Serotonin | ~620 ± 40 | ~1.24x | |
| Vehicle | - | Posterior Cortex | Noradrenaline | ~250 ± 15 | - | |
| Acetaminophen | 400 mg/kg | Posterior Cortex | Noradrenaline | ~320 ± 20* | ~1.28x |
*P<0.05 compared to respective values in vehicle-treated rats.
Experimental Protocols
This section details representative methodologies for the analysis of monoamines in brain tissue, based on established protocols in the field.
1. Animal Handling and Dosing
-
Subjects: Male Wistar rats (190-230 g) are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
This compound: Administered via intraperitoneal (i.p.) injection at doses ranging from 130-165 mg/kg.
-
Lidocaine HCl: Administered via i.p. injection at a dose of 100 mg/kg.
-
Acetaminophen: Administered orally (p.o.) at doses of 100, 200, or 400 mg/kg.
-
2. Brain Tissue Collection and Preparation
-
Euthanasia and Dissection: At a predetermined time point post-dosing (e.g., during the convulsive state for this compound, or 45 minutes post-dose for Acetaminophen), animals are euthanized by decapitation.
-
Brain Extraction: The brain is rapidly removed and dissected on an ice-cold surface into specific regions (e.g., cortex, hippocampus, striatum, hypothalamus, brain stem).
-
Homogenization: Brain tissue samples are weighed and homogenized in a cold solution, typically 0.1 M perchloric acid, to precipitate proteins and stabilize the monoamines.
3. Monoamine Quantification via High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
-
Principle: This is a widely used method for the sensitive and selective quantification of monoamines and their metabolites.
-
Sample Preparation: The brain homogenates are centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C). The resulting supernatant is filtered and injected into the HPLC system.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic elution is performed with a citrate-phosphate buffer containing an ion-pairing agent (e.g., octyl sodium sulfate) and an organic modifier like methanol. The pH is maintained in the acidic range to ensure the ionization of the monoamines.
-
-
Detection: An electrochemical detector is used to measure the current generated by the oxidation of the monoamines as they elute from the column. The potential of the working electrode is set at an optimal level to maximize the signal-to-noise ratio for the compounds of interest.
-
Quantification: The concentration of each monoamine in the sample is determined by comparing the peak area to that of known standards. Results are typically expressed as ng of monoamine per g of wet tissue weight.
Visualizations: Pathways and Workflows
Signaling Pathways and Mechanisms of Action
References
A Comparative Analysis of Tolycaine and Alternatives on Nerve Fiber Subtypes
For Immediate Release
This guide provides a detailed comparative analysis of the local anesthetic Tolycaine and its alternatives, Lidocaine and Bupivacaine, focusing on their differential effects on various nerve fiber types. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform future research and clinical applications.
Local anesthetics are essential for pain management, achieving their effect by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials.[1] The clinical efficacy and safety profile of these agents are largely determined by their physicochemical properties, such as lipid solubility and pKa, which influence their onset and duration of action, as well as their differential effects on various nerve fiber types.[2][3] This guide delves into a comparative study of this compound, Lidocaine, and Bupivacaine, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.
Physicochemical Properties and Their Implications
The potency and anesthetic profile of local anesthetics are intrinsically linked to their physicochemical characteristics. Factors such as pKa and lipid solubility (often expressed as the octanol-water partition coefficient, logP) are critical determinants of their clinical behavior.[4]
This compound, an amide-type local anesthetic, possesses a molecular structure that suggests a mechanism of action similar to other drugs in its class.[5] While specific experimental data on its differential nerve fiber block is limited, its calculated XLogP3 of 2.7 indicates a moderate lipid solubility. This property is crucial for the molecule's ability to traverse the nerve membrane to reach its site of action on the intracellular side of the sodium channel.
Lidocaine and Bupivacaine, two widely studied local anesthetics, offer a clear illustration of how these properties influence anesthetic action. Lidocaine, with a pKa of 7.7 and a logP of 2.39, exhibits a rapid onset of action. In contrast, Bupivacaine's higher pKa of 8.1 and significantly greater lipid solubility (logP = 3.41) contribute to its slower onset but longer duration of action.
| Anesthetic | Chemical Class | pKa | logP | Molecular Weight ( g/mol ) |
| This compound | Amide | Not Experimentally Determined | 2.7 (XLogP3) | 278.35 |
| Lidocaine | Amide | 7.7 | 2.39 | 234.34 |
| Bupivacaine | Amide | 8.1 | 3.41 | 288.43 |
| Table 1: Physicochemical Properties of this compound, Lidocaine, and Bupivacaine. |
Differential Effects on Nerve Fiber Types
The selective blockade of different nerve fiber types is a critical aspect of local anesthetic action, influencing the clinical profile of anesthesia and analgesia. Nerve fibers are classified based on their diameter, myelination, and conduction velocity into A, B, and C fibers. The A fibers are further subdivided into Aα, Aβ, Aγ, and Aδ fibers. Generally, smaller, unmyelinated C fibers (transmitting pain and temperature) and small, myelinated Aδ fibers (transmitting sharp pain and temperature) are more susceptible to blockade than larger, myelinated Aβ fibers (transmitting touch and pressure).
Quantitative Comparison of Lidocaine and Bupivacaine
The following tables summarize the available quantitative data on the effects of Lidocaine and Bupivacaine on different nerve fiber types. This data is crucial for understanding their relative potencies and selective actions.
| Anesthetic | Nerve Fiber Type | IC50 (μM) | Onset of Action | Duration of Action |
| Lidocaine | Aβ | - | - | - |
| Aδ | - | - | - | |
| C | - | - | - | |
| Bupivacaine | Aβ | 79.4 | Slower | Long |
| Aδ | 19.35 | Slower | Long | |
| C | 19.5 | Slower | Long | |
| Table 2: Comparative Efficacy of Lidocaine and Bupivacaine on Different Nerve Fiber Types. Note: Specific IC50 values for Lidocaine on different nerve fiber types were not available in the searched literature, though it is known to block these fibers. |
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action for this compound, Lidocaine, and Bupivacaine is the blockade of voltage-gated sodium channels within the nerve axon. This action is state-dependent, with the anesthetic having a higher affinity for the open and inactivated states of the channel compared to the resting state.
Caption: Signaling pathway of local anesthetic action.
Experimental Protocols
The following section details a generalized experimental protocol for assessing the differential block of nerve fibers by local anesthetics, based on common electrophysiological techniques.
In Vitro Nerve Preparation and Recording
-
Nerve Dissection: A peripheral nerve (e.g., sciatic nerve from a rat or frog) is carefully dissected and placed in a recording chamber.
-
Superfusion: The nerve is continuously superfused with a physiological saline solution. The local anesthetic of interest is then added to the superfusate at various concentrations.
-
Stimulation and Recording: The nerve is stimulated at one end with a stimulating electrode, and the compound action potentials (CAPs) are recorded at the other end with a recording electrode. The CAP represents the summed activity of all the nerve fibers in the nerve trunk.
-
Fiber Type Differentiation: Different nerve fiber types (Aβ, Aδ, and C) can be distinguished based on their different conduction velocities, which are reflected as distinct peaks in the recorded CAP.
-
Data Analysis: The amplitude of the peaks corresponding to each fiber type is measured before and after the application of the local anesthetic. The concentration of the anesthetic that causes a 50% reduction in the CAP amplitude (IC50) is then calculated for each fiber type.
Caption: Typical workflow for assessing nerve fiber blockade.
Conclusion
This comparative guide highlights the differential effects of local anesthetics on various nerve fiber types, with a focus on this compound and its alternatives, Lidocaine and Bupivacaine. While direct quantitative data for this compound's differential block is currently lacking, its physicochemical properties suggest a profile as a moderately lipid-soluble amide local anesthetic. In contrast, the extensive data available for Lidocaine and Bupivacaine provides a clear framework for understanding how factors like pKa and lipid solubility translate into clinical differences in onset, duration, and potency of nerve blockade. The provided experimental protocols and visualizations serve as a valuable resource for researchers in the field of local anesthesia, facilitating further investigation into the nuanced actions of these critical therapeutic agents. Future studies are warranted to elucidate the specific differential nerve fiber blocking characteristics of this compound to better position it within the existing armamentarium of local anesthetics.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fundamental properties of local anesthetics. II. Measured octanol:buffer partition coefficients and pKa values of clinically used drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Lipid solubility modulates pH potentiation of local anesthetic block of Vmax reactivation in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Tolycaine's Specificity for Sodium Channel Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tolycaine is an amide-type local anesthetic recognized for its capacity to block nerve conduction by inhibiting voltage-gated sodium channels. However, a detailed understanding of its specificity across the various sodium channel subtypes (Nav1.1-Nav1.9) is crucial for predicting its therapeutic efficacy and potential side-effect profile. Currently, specific quantitative data on the half-maximal inhibitory concentrations (IC50) of this compound for individual sodium channel isoforms are not available in publicly accessible literature.
This guide provides a comparative framework for assessing the potential sodium channel subtype specificity of this compound. It summarizes the known selectivity profiles of other widely used amide local anesthetics—lidocaine, bupivacaine, and ropivacaine—and details the standard experimental protocols used to determine these specificities. This information serves as a benchmark for future investigations into this compound's pharmacological properties and aids researchers in designing appropriate experimental strategies.
Comparative Analysis of Local Anesthetic Specificity
The inhibitory effects of local anesthetics on voltage-gated sodium channels are state-dependent, with higher affinity for the open and inactivated states of the channel compared to the resting state.[1] This state-dependent binding is a key factor in their mechanism of action.[2] The following table summarizes the reported IC50 values for lidocaine, bupivacaine, and ropivacaine against a range of sodium channel subtypes. These values typically represent tonic block of the channels in their resting or closed state, unless otherwise specified. It is important to note that IC50 values can vary based on the experimental conditions, such as the holding potential and stimulation frequency used in the electrophysiological recordings.
| Local Anesthetic | Nav Subtype | IC50 (µM) - Tonic Block | Experimental Model |
| Lidocaine | Peripheral Nerve | 204 | Xenopus laevis sciatic nerve fibers[3] |
| Nav1.7 | 450 | Xenopus oocytes[4] | |
| Nav1.8 | 104 | Xenopus oocytes[4] | |
| Bupivacaine | hNav1.5 (cardiac) | 69.5 (open-channel) | HEK293 cells |
| hNav1.5 (cardiac) | 2.18 (inactivated state) | HEK293 cells | |
| Ropivacaine | rNav1.2 (brain) | Tonic inhibition observed | Xenopus oocytes |
| rNav1.5 (cardiac) | Tonic inhibition observed | Xenopus oocytes | |
| hNav1.5 (cardiac) | 322.2 (open-channel) | HEK293 cells | |
| hNav1.5 (cardiac) | 2.73 (inactivated state) | HEK293 cells |
Mechanism of Action: State-Dependent Sodium Channel Blockade
Local anesthetics, including this compound, exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels, which is essential for the initiation and propagation of action potentials in nerve cells. The unionized form of the local anesthetic crosses the cell membrane and, once inside the cell, equilibrates into its ionized and unionized forms. The charged form of the molecule is thought to enter the inner pore of the sodium channel and bind to a specific receptor site, physically obstructing the channel or stabilizing its inactivated state. This binding is more potent when the channels are frequently opening and closing, a phenomenon known as use-dependent block.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings on Tolycaine's Pharmacological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of Tolycaine, an amide-type local anesthetic. The objective is to offer a comprehensive overview of its key properties, supported by available experimental data, to aid in research and development. This document summarizes this compound's known effects on the central nervous system and compares its general anesthetic properties with commonly used local anesthetics such as lidocaine, articaine, and bupivacaine. Detailed experimental protocols for assessing the cited pharmacological effects are also provided to facilitate the replication of key findings.
Comparative Pharmacological Data
The following tables summarize the available quantitative and qualitative data on the pharmacological effects of this compound in comparison to other widely used local anesthetics.
Table 1: Central Nervous System Effects of this compound in Animal Models
| Parameter | Species | Route of Administration | Dose | Observed Effect | Citation |
| Convulsant Activity | Rat | Intraperitoneal (i.p.) | 140 mg/kg | Induction of convulsions. | [1] |
| Neurotransmitter Levels | Rat | Intraperitoneal (i.p.) | 140 mg/kg | Significant elevation of noradrenaline and 5-hydroxytryptamine (serotonin) in all brain regions. | [1] |
Table 2: General Comparative Properties of Amide Local Anesthetics
| Property | This compound | Lidocaine | Articaine | Bupivacaine |
| Anesthetic Potency | Data not available | Intermediate | High | High |
| Onset of Action | Data not available | Fast | Very Fast | Slow |
| Duration of Action | Data not available | Moderate | Moderate | Long |
| Primary Mechanism of Action | Voltage-gated sodium channel blockade (presumed) | Voltage-gated sodium channel blockade | Voltage-gated sodium channel blockade | Voltage-gated sodium channel blockade |
| Systemic Toxicity | CNS effects (convulsions) at high doses. Cardiotoxicity profile not detailed. | Moderate | Low | High (particularly cardiotoxic) |
Key Pharmacological Effects of this compound
Local Anesthetic Activity
Central Nervous System Effects
At high systemic concentrations, this compound exhibits significant central nervous system (CNS) effects. A key finding from animal studies is the induction of convulsions at a dose of 140 mg/kg (i.p.) in rats[1]. This convulsive activity is accompanied by a significant increase in the brain levels of the monoamine neurotransmitters noradrenaline and 5-hydroxytryptamine (serotonin)[1]. The exact mechanism for this elevation is not fully elucidated but may involve the inhibition of presynaptic reuptake transporters for these neurotransmitters. The convulsive effects of local anesthetics like lidocaine have also been linked to modulation of the GABAergic system, suggesting a potential area for further investigation with this compound.
Experimental Protocols
To facilitate the replication and further investigation of this compound's pharmacological effects, the following are detailed methodologies for key experiments.
In Vivo Assessment of Local Anesthetic Potency (Sciatic Nerve Block Model)
This protocol is designed to determine the median effective dose (ED50) of a local anesthetic, providing a quantitative measure of its potency.
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g).
-
Anesthetic Administration: The rat is lightly anesthetized, and the sciatic nerve is located. A precise volume of this compound solution at varying concentrations is injected in close proximity to the nerve.
-
Assessment of Nerve Block: Sensory blockade is assessed by applying a noxious stimulus (e.g., tail-pinch or hot-plate test) to the paw innervated by the sciatic nerve at set time intervals post-injection. The absence of a withdrawal reflex is considered a successful block. Motor blockade can be assessed by observing the animal's ability to bear weight on the affected limb.
-
Data Analysis: The percentage of animals exhibiting a successful nerve block at each concentration is recorded. The ED50, the dose at which 50% of the animals show a successful block, is then calculated using probit analysis. This allows for a quantitative comparison of potency with other local anesthetics tested under the same conditions.
In Vitro Assessment of Cardiotoxicity (Langendorff Isolated Heart Preparation)
This ex vivo method allows for the assessment of the direct effects of a drug on cardiac function without the influence of systemic physiological factors.
-
Heart Isolation: A rat is anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
Perfusion: The heart is retrogradely perfused with an oxygenated Krebs-Henseleit solution at a constant pressure and temperature. This maintains the viability and contractile function of the isolated heart.
-
Drug Administration: After a stabilization period, this compound at various concentrations is added to the perfusate.
-
Data Acquisition: Key cardiac parameters are continuously monitored, including heart rate, left ventricular developed pressure (LVDP), the rate of pressure change (dP/dt), and coronary flow. Electrocardiogram (ECG) recordings can also be made to assess for arrhythmias and conduction abnormalities.
-
Analysis: The concentration-dependent effects of this compound on these cardiac parameters are analyzed to determine its cardiotoxic potential. These results can be compared to those obtained with other local anesthetics to establish a relative cardiotoxicity profile.
Measurement of Brain Monoamine Levels
This protocol outlines the procedure for quantifying neurotransmitter levels in the brain following drug administration.
-
Animal Treatment: Rats are administered this compound (e.g., 140 mg/kg, i.p.) or a vehicle control.
-
Tissue Collection: At the time of peak drug effect (e.g., during convulsive activity), the animals are euthanized, and the brains are rapidly dissected and frozen.
-
Sample Preparation: Specific brain regions are homogenized in a suitable buffer containing an internal standard. Proteins are precipitated, and the supernatant is collected.
-
Quantification: The concentrations of noradrenaline and 5-hydroxytryptamine in the supernatant are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Neurotransmitter levels in the this compound-treated group are compared to the control group to determine the statistical significance of any changes.
Visualizations
Signaling Pathway of Local Anesthetic Action
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow for In Vivo Anesthetic Potency Assay
Caption: Workflow for determining the in vivo anesthetic potency of this compound.
References
Safety Operating Guide
Navigating the Disposal of Tolycaine: A Guide for Laboratory Professionals
Providing essential guidance on the safe and compliant disposal of Tolycaine is crucial for maintaining a secure laboratory environment and ensuring environmental protection. As a compound utilized in research, understanding the proper disposal protocols for this compound is paramount for researchers, scientists, and drug development professionals. This document outlines the necessary procedures, regulatory considerations, and safety measures for the proper disposal of this compound waste.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and, in the case of controlled substances, the Drug Enforcement Administration (DEA). The key regulation to consider is the Resource Conservation and Recovery Act (RCRA), which provides a framework for the management of hazardous and non-hazardous solid waste.
| Regulatory Body | Key Regulation/Act | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the disposal of hazardous waste. This compound may be considered hazardous waste depending on its characteristics and any solvents used. |
| EPA | Subpart P of RCRA | Specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors.[1] |
| DEA | Controlled Substances Act | While this compound is not currently listed as a controlled substance, it is crucial to verify its status as regulations can change. |
| State & Local | Various | States may have more stringent regulations than federal laws regarding pharmaceutical waste disposal.[2] |
Personal Protective Equipment (PPE) for Handling this compound Waste
Appropriate personal protective equipment must be worn at all times when handling this compound waste to minimize exposure risks.
| PPE Item | Specification | Purpose |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | If handling powders or creating aerosols | To prevent inhalation. Use within a chemical fume hood is recommended. |
Step-by-Step Disposal Procedure for this compound Waste
The following is a general, step-by-step guide for the proper disposal of this compound.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
-
Segregate this compound waste from non-hazardous waste and other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container that is compatible with this compound and any solvents used.
-
The container must be in good condition, leak-proof, and have a secure lid.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and any other components of the waste stream.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from drains or sources of ignition.
-
Ensure secondary containment is in place to contain any potential spills.
-
-
Disposal:
-
Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. [3] Flushing pharmaceuticals can lead to the contamination of water supplies as sewage treatment systems may not effectively remove them.[3]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[1]
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the amount and date of disposal.
-
Keep all manifests and documentation provided by the hazardous waste vendor.
-
Experimental Protocols and Data
Currently, there is a lack of publicly available experimental protocols specifically detailing the environmental fate, degradation pathways, or toxicity of this compound for disposal purposes. Research in this area would be beneficial for developing more specific disposal and treatment methods.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Tolycaine
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of Tolycaine in a laboratory setting. Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for this compound in publicly available resources, this document outlines best practices based on general safety protocols for handling potentially hazardous chemicals and information available for structurally similar compounds.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is used. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing & Handling of Solids | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Fully buttoned laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Handling Solutions / Risk of Splash | Chemical splash goggles or a face shield | Chemical-resistant gloves. Change gloves immediately if contaminated. | Chemical-resistant apron or gown over a lab coat | Recommended if splashes or aerosols may be generated outside of a fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant coveralls or "bunny suit" | An appropriate respirator (e.g., N95 or higher) is recommended, especially for large spills or powders.[1] |
Occupational Exposure Limits
Specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound. In the absence of defined limits, all operations should be conducted with the primary goal of minimizing any potential exposure.
Operational Plan
1. Designated Area:
-
All handling of this compound, especially of the solid form, should occur in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
2. Engineering Controls:
-
Use a certified chemical fume hood for procedures that may generate dust or aerosols.
-
Ensure adequate ventilation in the laboratory.
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
4. Storage:
-
Store this compound in a tightly closed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination.
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a separate, labeled hazardous waste container.
-
Disposal Method: All chemical waste should be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not discharge this compound or its solutions into the sewer system.[2]
Emergency Procedures: Spill Response
Immediate and appropriate action is critical in the event of a this compound spill.
Minor Spill (Small quantity, contained, no immediate inhalation risk):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (Large quantity, uncontained, or significant inhalation risk):
-
Evacuate the area immediately.
-
Alert others to evacuate.
-
If the spill is flammable, shut off all ignition sources.
-
From a safe location, contact the institution's emergency response team and provide details of the spill.
-
Prevent entry into the affected area until it has been cleared by safety personnel.
Below is a logical workflow for handling a this compound spill:
This compound Spill Response Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
